molecular formula C16H25NO4 B7840395 Boc-D-Thr(Bzl)-ol

Boc-D-Thr(Bzl)-ol

Cat. No.: B7840395
M. Wt: 295.37 g/mol
InChI Key: RXDBGDZAKNELGW-OCCSQVGLSA-N
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Description

Boc-D-Thr(Bzl)-ol is a useful research compound. Its molecular formula is C16H25NO4 and its molecular weight is 295.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-D-Thr(Bzl)-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Thr(Bzl)-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(2S,3R)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDBGDZAKNELGW-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Boc-D-Thr(Bzl)-ol: Synthesis, Analysis, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of N-α-(tert-Butoxycarbonyl)-O-benzyl-D-threoninol, commonly referred to as Boc-D-Thr(Bzl)-ol (CAS No. 168034-31-9). As a pivotal chiral building block, this protected amino alcohol is integral to the synthesis of complex peptides and pharmaceutical intermediates. This document moves beyond a simple datasheet to offer a comprehensive understanding of its synthesis, analytical characterization, and strategic application, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS).

Core Concepts: The Strategic Importance of Protection

In the intricate process of peptide synthesis, controlling the reactivity of various functional groups is paramount to ensure the correct amino acid sequence and prevent unwanted side reactions.[1][2] This is achieved through the use of protecting groups, which temporarily mask reactive sites.[2] Boc-D-Thr(Bzl)-ol is a prime example of a strategically protected building block, featuring two key protective moieties:

  • The Boc (tert-Butoxycarbonyl) Group: This group protects the α-amino functionality. Its critical advantage lies in its acid lability; it can be selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), leaving other protecting groups intact.[3][] This temporary nature is the cornerstone of the Boc/Bzl strategy in SPPS.[3]

  • The Benzyl (Bzl) Group: Protecting the side-chain hydroxyl group as a benzyl ether offers robust stability against the acidic conditions used for Boc deprotection.[5] The Bzl group is considered a "permanent" protecting group within the synthesis cycle and is typically removed only at the final stage using strong acids like anhydrous hydrogen fluoride (HF) or through catalytic hydrogenolysis.[5][6]

This dual-protection scheme allows for the precise and sequential incorporation of the D-threoninol moiety into a growing peptide chain, making it an invaluable tool in the synthesis of peptide-based therapeutics and other bioactive molecules.[7]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The key properties of Boc-D-Thr(Bzl)-ol are summarized below, providing the necessary benchmarks for quality control.

PropertyValueSource(s)
CAS Number 168034-31-9[8]
Molecular Formula C₁₆H₂₅NO₄[8]
Molecular Weight 295.37 g/mol [8]
Appearance White to off-white powder or oil[7][9]
Optical Rotation [α]²⁰/D -12 ± 2° (c=1 in MeOH)Chem-Impex
Storage Temperature 0 - 8 °C, Sealed in a dry environment[9]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35m5HPhenyl protons (C₆H₅)
~4.90d1HNH (Amide proton)
~4.55d1HBenzyl CH₂ (diastereotopic)
~4.40d1HBenzyl CH₂ (diastereotopic)
~3.80m1HH-3 (CH-OBzl)
~3.70m1HH-2 (CH-NHBoc)
~3.55m2HH-1 (CH₂OH)
~2.10br s1HOH (Alcohol proton)
1.45s9HBoc (C(CH₃)₃)
1.28d3HH-4 (CH₃)

Note: The exact chemical shifts and multiplicities can vary slightly based on solvent and concentration. The multiplet (m) assignments for H-1, H-2, and H-3 are complex due to overlapping signals and second-order coupling effects.

Synthesis of Boc-D-Thr(Bzl)-ol: A Representative Protocol

The most common and efficient laboratory-scale synthesis of Boc-D-Thr(Bzl)-ol involves the reduction of its corresponding carboxylic acid, Boc-D-Thr(Bzl)-OH. While direct reduction with powerful hydrides like LiAlH₄ is possible, a safer and highly effective method involves the formation of a mixed anhydride intermediate followed by reduction with sodium borohydride (NaBH₄).[1]

Workflow for the Synthesis of Boc-D-Thr(Bzl)-ol

Synthesis_Workflow cluster_activation Step 1: Mixed Anhydride Formation cluster_reduction Step 2: Reduction cluster_workup Step 3: Work-up & Purification Start Boc-D-Thr(Bzl)-OH in THF Reagents1 N-Methylmorpholine (NMM) Ethyl Chloroformate Start->Reagents1 Cool to -15°C Anhydride Mixed Anhydride Intermediate Reagents1->Anhydride Stir for 10-15 min Reagents2 NaBH₄ in H₂O Anhydride->Reagents2 Add NaBH₄ solution Reduction Alkoxide Intermediate Reagents2->Reduction Stir, warm to RT Quench Quench with Acid (e.g., 1M HCl) Reduction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Final_Product Boc-D-Thr(Bzl)-ol Purification->Final_Product

Caption: General workflow for the synthesis of Boc-D-Thr(Bzl)-ol via a mixed anhydride reduction.

Detailed Experimental Protocol: Synthesis

Causality: This two-step, one-pot procedure is preferred for its safety and selectivity. Converting the carboxylic acid to a mixed anhydride activates it towards reduction. Sodium borohydride is a milder reducing agent than LiAlH₄, reducing the risk of side reactions and making the work-up simpler.[1][9]

  • Activation: Dissolve Boc-D-Thr(Bzl)-OH (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -15 °C in a salt-ice bath. Add N-methylmorpholine (NMM) (1.0 eq) followed by the slow, dropwise addition of ethyl chloroformate (1.0 eq). Stir the resulting slurry at -15 °C for 15 minutes to form the mixed anhydride.

  • Reduction: In a separate beaker, dissolve sodium borohydride (NaBH₄) (2.0-3.0 eq) in a small amount of water. Add this aqueous NaBH₄ solution dropwise to the cold mixed anhydride suspension. The addition is exothermic and may cause gas evolution; careful, slow addition is crucial.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding 1M HCl or a saturated solution of ammonium chloride until the effervescence ceases. Reduce the volume of the solvent under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield pure Boc-D-Thr(Bzl)-ol.

Analytical Quality Control: Ensuring Purity

Verifying the purity of Boc-D-Thr(Bzl)-ol is critical before its use in synthesis, as impurities can lead to the formation of deletion or modified peptide sequences. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this assessment.[5]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Weigh ~1 mg of Boc-D-Thr(Bzl)-ol Solvent Dissolve in 1 mL Acetonitrile/Water (1:1) Sample->Solvent Filter Filter through 0.45 µm Syringe Filter Solvent->Filter Inject Inject onto C18 Column Filter->Inject Elute Run Gradient Elution Inject->Elute Detect UV Detection at 220 nm Elute->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Standard workflow for determining the purity of Boc-D-Thr(Bzl)-ol using RP-HPLC.

Detailed Experimental Protocol: HPLC Analysis

Causality: A C18 column is used due to its hydrophobic stationary phase, which effectively retains the nonpolar Boc and Bzl groups. A gradient elution with acetonitrile and water, modified with TFA, is employed. The TFA serves to acidify the mobile phase, ensuring sharp peaks by protonating any free amines and suppressing silanol interactions on the column. Detection at 220 nm is effective for monitoring the amide bond within the Boc group.[11]

  • System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a typical starting point and can be optimized for better resolution.

  • Detection: UV at 220 nm.

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Application in Boc-SPPS: A Step-by-Step Guide

The primary application of Boc-D-Thr(Bzl)-ol is its incorporation into a peptide sequence using the Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS).[12] The process involves a repeating cycle of deprotection and coupling steps performed on a solid resin support.

Workflow for a Single Coupling Cycle in Boc-SPPS

SPPS_Cycle cluster_deprotection Step 1: Boc Deprotection cluster_neutralization Step 2: Neutralization cluster_coupling Step 3: Coupling Start Resin-Bound Peptide with N-terminal Boc Group Deprotect Treat with 50% TFA in DCM Start->Deprotect Wash1 Wash with DCM, IPA Deprotect->Wash1 Neutralize Treat with 10% DIEA in DCM Wash1->Neutralize Wash2 Wash with DCM Neutralize->Wash2 Activate Pre-activate Boc-D-Thr(Bzl)-ol with HBTU/HOBt & DIEA Wash2->Activate Couple Add activated amino alcohol to resin Activate->Couple End Resin-Bound Peptide (n+1 residues) with N-terminal Boc Group Couple->End

Caption: The three main stages of incorporating an amino acid/alcohol in Boc-SPPS.

Detailed Experimental Protocol: SPPS Coupling

Causality: This protocol describes a standard cycle. The TFA deprotection generates a free amine as its trifluoroacetate salt.[13] Neutralization with a non-nucleophilic base like diisopropylethylamine (DIEA) is essential to liberate the free amine for the subsequent nucleophilic attack.[13] The incoming Boc-D-Thr(Bzl)-ol's hydroxyl group is activated (although in the case of an amino alcohol, it's the free amine on the resin that acts as the nucleophile and the carboxylic acid of the incoming amino acid that is activated; this protocol is adapted for coupling an amino acid to the resin-bound peptide, and then the next cycle would begin) with a coupling reagent like HBTU, which forms a highly reactive ester, facilitating rapid and efficient amide bond formation.

  • Resin Preparation: Start with the peptide-resin swelled in Dichloromethane (DCM) in a suitable reaction vessel.

  • Boc Deprotection: Drain the DCM and add a solution of 50% TFA in DCM. Agitate for 2 minutes, drain, and repeat with a fresh portion of 50% TFA/DCM for 20-30 minutes. This step cleaves the N-terminal Boc group, exposing the amine as a TFA salt.[14]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (1x), and DCM (3x) to remove residual acid.

  • Neutralization: Add a solution of 10% DIEA in DCM and agitate for 5-10 minutes. Drain and repeat. This step neutralizes the TFA salt to generate the free amine.[14] Wash the resin again with DCM (3x).

  • Coupling: In a separate vessel, pre-activate the incoming protected amino acid (e.g., Boc-L-Ala-OH) (3-4 eq) by dissolving it with HBTU (3-4 eq) and HOBt (3-4 eq) in N,N-Dimethylformamide (DMF), followed by the addition of DIEA (6-8 eq). Add this activated solution to the resin.

  • Reaction: Agitate the resin with the activated amino acid solution for 1-2 hours at room temperature. Monitor the coupling reaction for completeness using a qualitative test (e.g., the Kaiser ninhydrin test).

  • Final Wash: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Safety, Handling, and Disposal

Proper laboratory practice necessitates a thorough understanding of the hazards associated with any chemical. While a specific Safety Data Sheet (SDS) for CAS 168034-31-9 is not universally available, data from closely related N-Boc protected amino acids and benzyl-protected compounds provide a reliable basis for safety protocols.

  • Hazard Identification:

    • May cause skin and eye irritation.

    • May cause respiratory tract irritation if inhaled as a dust.

    • The complete toxicological properties have not been fully investigated.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemical-resistant gloves. A lab coat is mandatory.

    • Respiratory Protection: When handling the powder outside of a fume hood, a NIOSH-approved respirator for dusts is recommended.

  • Handling and Storage:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid generating dust.

    • Store in a tightly sealed container in a refrigerator at 0-8 °C.[9]

    • Keep away from strong oxidizing agents and strong acids.

  • Disposal:

    • Chemical waste must be disposed of in accordance with local, state, and federal regulations.

    • Collect waste material in a designated, labeled hazardous waste container. Do not dispose of it in regular trash or down the drain.[7]

Conclusion: A Versatile Tool for Advanced Synthesis

Boc-D-Thr(Bzl)-ol is more than a mere catalog chemical; it is a sophisticated and versatile building block that enables the synthesis of complex, stereochemically defined molecules. Its strategic combination of a temporarily acid-labile (Boc) and a more permanently stable (Bzl) protecting group provides chemists with the precise control needed for multi-step peptide synthesis. A thorough understanding of its synthesis, analytical characterization, and application protocols, as outlined in this guide, is essential for any researcher aiming to leverage its full potential in the fields of drug discovery and biochemical research.

References

  • Synthesis of (2R,3S)-3-butoxy-2-butanol - PrepChem.com. (URL: [Link])

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls - Open Library Publishing Platform. (URL: [Link])

  • Boc / Bzl Solid Phase Synthesis - Sunresin. (URL: [Link])

  • Boc-D-Thr(Bzl)-OH [69355-99-3] - Aapptec Peptides. (URL: [Link])

  • Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (URL: [Link])

  • Analysis of Amino Acids by HPLC - Agilent. (URL: [Link])

  • Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids - DigitalCommons@USU. (URL: [Link])

  • Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols and peptidyl alcohols employ - A facile method for the reduction of carboxylic acids to alcohols using Boc anhydride and sodium borohydride. (URL: Not Available)
  • Sodium Borohydride Reduction of Benzoin Introduction: The most common and useful reducing agents for reducing aldehydes, ketones. (URL: Not Available)
  • Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates | Request PDF - ResearchGate. (URL: [Link])

  • 26.7: Peptide Synthesis - Chemistry LibreTexts. (URL: [Link])

  • A Statistical Study of Optical Rotation for Synthetic D,L-Copolypeptide Solutions - PMC - NIH. (URL: [Link])

  • Safety Data Sheet: tert-Butanol - Carl ROTH. (URL: [Link])

  • 3-{[(Benzyloxy)carbonyl]amino}butanoic acid - PMC - NIH. (URL: [Link])

  • Optical rotation - Wikipedia. (URL: [Link])

  • DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK | MAC-MOD Analytical. (URL: [Link])

  • Introduction to Peptide Synthesis - Master Organic Chemistry. (URL: [Link])

  • (2S,3R)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid - Lead Sciences. (URL: [Link])

  • Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. (URL: [Link])

  • C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • Determining Crystal Thickness by Measuring Optical Rotation in Chiral Crystals - Knowledge Box. (URL: [Link])

  • Boc Removals with TFA in Peptide Synthesis : r/chemistry - Reddit. (URL: [Link])

  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. (URL: Not Available)

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An In-depth Technical Guide to the Solubility of Boc-D-Thr(Bzl)-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of N-α-tert-butyloxycarbonyl-O-benzyl-D-threoninol (Boc-D-Thr(Bzl)-ol), a crucial building block in contemporary peptide synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the physicochemical principles governing its solubility, offers a curated summary of available data, and presents a robust experimental protocol for determining solubility in various organic solvents.

Introduction: The Significance of Solubility in Synthesis

Boc-D-Thr(Bzl)-ol is a protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS).[1] Its protecting groups, the tert-butyloxycarbonyl (Boc) on the amine and the benzyl (Bzl) group on the side-chain hydroxyl, are instrumental in directing the peptide chain elongation process.[2][3] The solubility of this reagent in organic solvents is a critical parameter that directly impacts reaction kinetics, purity, and overall yield in peptide synthesis.[4] Poor solubility can lead to challenges in reactant dissolution, incomplete reactions, and difficulties in purification.[4] A thorough understanding of its solubility profile is therefore paramount for process optimization and the successful synthesis of complex peptide-based therapeutics.

Physicochemical Properties and Their Influence on Solubility

The solubility of Boc-D-Thr(Bzl)-ol is governed by its molecular structure, which features both polar and non-polar moieties. The interplay of these functional groups dictates its interaction with different organic solvents.

  • tert-Butyloxycarbonyl (Boc) Group: This bulky, lipophilic group significantly contributes to the molecule's solubility in non-polar and moderately polar aprotic solvents.[5]

  • Benzyl (Bzl) Group: The aromatic benzyl ether on the threonine side chain further enhances its affinity for aromatic and other non-polar solvents.

  • Hydroxyl and Carboxylic Acid Groups: The free hydroxyl and carboxylic acid functionalities introduce polarity and the capacity for hydrogen bonding, which can influence solubility in more polar, protic solvents.

The overall solubility is a balance between these competing factors. Generally, protected amino acids like Boc-D-Thr(Bzl)-ol exhibit good solubility in chlorinated solvents and other polar aprotic solvents commonly used in peptide synthesis.[6]

Solubility Profile of Boc-D-Thr(Bzl)-ol: A Data-Driven Overview

Quantitative solubility data for Boc-D-Thr(Bzl)-ol across a wide spectrum of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and data for the closely related L-threonine derivative provide valuable insights.

SolventChemical FormulaPolarity IndexKnown Solubility of Boc-D-Thr(Bzl)-ol/Related Compounds
Dichloromethane (DCM)CH₂Cl₂3.1Clearly soluble (1 mmole in 2 ml)[6]
N,N-Dimethylformamide (DMF)C₃H₇NO6.4Expected to be soluble
Methanol (MeOH)CH₃OH5.1Soluble[7]
Ethyl AcetateC₄H₈O₂4.4Soluble[7]
WaterH₂O10.2Insoluble[7]
Petroleum EtherN/A~0.1Insoluble[7]

Note: The solubility of the D-enantiomer is expected to be identical to its L-counterpart, Boc-L-Thr(Bzl)-OH, in achiral solvents.

Experimental Determination of Solubility: A Validated Protocol

To address the gap in quantitative data, a robust and reproducible experimental protocol for determining the equilibrium solubility of Boc-D-Thr(Bzl)-ol is presented below. This method is based on the widely accepted shake-flask method.[8][9]

Materials and Equipment
  • Boc-D-Thr(Bzl)-ol (powder form)[6]

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Experimental Workflow

Solubility Determination Workflow Workflow for Determining Boc-D-Thr(Bzl)-ol Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess Boc-D-Thr(Bzl)-ol prep_solvent Add known volume of solvent prep_solid->prep_solvent to vial agitate Agitate at constant temperature (e.g., 24h) prep_solvent->agitate sediment Allow to sediment (optional) agitate->sediment centrifuge Centrifuge to pellet excess solid sediment->centrifuge filtrate Filter supernatant with syringe filter centrifuge->filtrate dilute Dilute sample if necessary filtrate->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify against a standard curve hplc->quantify

Caption: A stepwise workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of Boc-D-Thr(Bzl)-ol to a series of vials. The presence of undissolved solid is crucial to ensure saturation.[8]

    • Pipette a precise volume of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • Centrifuge the vials to pellet the remaining undissolved solid.

    • Carefully draw the supernatant using a syringe and filter it through a solvent-compatible 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification:

    • Prepare a series of standard solutions of Boc-D-Thr(Bzl)-ol of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered sample solutions by HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of Boc-D-Thr(Bzl)-ol in the sample solutions by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

Factors Influencing Solubility Measurements

Several extrinsic factors can influence the measured solubility of Boc-D-Thr(Bzl)-ol and should be carefully controlled for accurate and reproducible results.

Influencing Factors center Solubility of Boc-D-Thr(Bzl)-ol temp Temperature center->temp ph pH (in protic solvents) center->ph purity Purity of Solute & Solvent center->purity agitation Agitation Time & Method center->agitation

Caption: Key extrinsic factors affecting solubility measurements.

  • Temperature: Solubility is generally temperature-dependent. Therefore, maintaining a constant and recorded temperature during the experiment is critical.[10]

  • pH: In protic solvents, the pH can influence the ionization state of the carboxylic acid, thereby affecting solubility.[10]

  • Purity: The purity of both the Boc-D-Thr(Bzl)-ol and the solvent can impact the final solubility measurement. Impurities can either enhance or decrease solubility.

  • Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. Undersaturation will result if the agitation time is too short.

Conclusion

While extensive quantitative data on the solubility of Boc-D-Thr(Bzl)-ol is sparse, its physicochemical properties suggest good solubility in common organic solvents used in peptide synthesis, particularly dichloromethane. For applications requiring precise solubility data, the provided experimental protocol offers a reliable and scientifically sound method for its determination. A systematic approach to measuring and understanding the solubility of this key building block will empower researchers to optimize reaction conditions, improve synthesis efficiency, and ultimately accelerate the development of novel peptide-based therapeutics.

References

  • ChemBK. BOC-Thr(Bzl)-OH. [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]

  • Aapptec Peptides. Boc-D-Thr(Bzl)-OH. [Link]

  • G-protein coupled receptor. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • ResearchGate. (2019). Controlling Segment Solubility In Large Protein Synthesis. [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. [Link]

  • Molecules. (2021). Protein Design: From the Aspect of Water Solubility and Stability. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Nature Protocols. (2018). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

  • Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

  • PubChem. Boc-MeThr(Bzl)-OH. [Link]

  • ResearchGate. Summary of solubility measurement protocols of each company before harmonization. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Quality Control of High-Purity Boc-D-Threoninol(Bzl) for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Boc-D-Threoninol(Bzl) in Modern Drug Development

In the landscape of pharmaceutical research and development, the demand for enantiomerically pure chiral building blocks is paramount. Among these, N-(tert-Butoxycarbonyl)-O-benzyl-D-threoninol, commonly referred to as Boc-D-Threoninol(Bzl), has emerged as a cornerstone for the synthesis of complex therapeutic agents, particularly in the realm of antiviral and peptide-based drugs. Its unique stereochemistry and protected functional groups make it an invaluable intermediate for constructing molecules with precise three-dimensional architectures, a prerequisite for potent and selective biological activity.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of commercially available high-purity Boc-D-Threoninol(Bzl), outlines robust quality control methodologies, and discusses its critical applications, ensuring that researchers can confidently source and utilize this vital reagent in their quest for novel therapeutics. The structural integrity and enantiomeric purity of Boc-D-Threoninol(Bzl) directly impact the safety and efficacy of the final drug product, making rigorous supplier evaluation and in-house quality verification non-negotiable.

Navigating the Commercial Landscape: A Comparative Analysis of High-Purity Boc-D-Threoninol(Bzl) Suppliers

The selection of a reliable supplier for Boc-D-Threoninol(Bzl) is a critical first step in any drug development program. The purity and consistency of this starting material can significantly influence the efficiency of subsequent synthetic steps and the impurity profile of the active pharmaceutical ingredient (API). High-purity grades, typically exceeding 98%, are essential for minimizing the introduction of unwanted side products.

Several reputable chemical suppliers offer Boc-D-Threoninol(Bzl) in various grades and quantities. The following table provides a comparative overview of offerings from prominent vendors. It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) for each batch to verify its suitability for their specific application.

SupplierProduct NameCAS NumberStated PurityAvailable Quantities
Aapptec Boc-D-Threoninol(Bzl)168034-31-9Information available upon request; lot-specific data on CoA.[1]Grams to kilograms
Advanced ChemTech (via Fisher Scientific) Boc-D-Threoninol Bzl168034-31-9Biochemical GradeGram quantities
Chem-Impex Boc-O-benzyl-D-threoninol168034-31-9≥ 99% (HPLC)Grams to kilograms
BOC Sciences Boc-D-Threoninol(Bzl)168034-31-9Inquire for detailsCustom synthesis available

It is crucial to engage with suppliers regarding their manufacturing processes, particularly if the material is intended for use in GMP-regulated environments. Inquire about their quality management systems and their ability to provide documentation supporting traceability and batch-to-batch consistency.

The Imperative of Purity: Understanding and Mitigating Risks

The significance of high purity, especially enantiomeric purity, in chiral building blocks like Boc-D-Threoninol(Bzl) cannot be overstated. The presence of the undesired L-enantiomer can lead to the formation of diastereomeric impurities in the final drug substance, which can be challenging and costly to remove. Furthermore, these diastereomers may exhibit different pharmacological or toxicological profiles, posing a significant risk to patient safety.

Potential impurities in commercially available Boc-D-Threoninol(Bzl) can arise from several sources:

  • Starting Materials: Impurities present in the initial D-threonine or protecting group reagents.

  • Synthesis Byproducts: Incomplete reactions or side reactions during the Boc protection or benzylation steps. For instance, sterically hindered amines can sometimes form urea-type byproducts when reacting with Boc anhydride.

  • Degradation Products: Instability of the molecule under certain storage or handling conditions.

  • Enantiomeric Contamination: The presence of the L-enantiomer, Boc-L-Threoninol(Bzl).

A robust quality control program is essential to identify and quantify these impurities, ensuring that the sourced material meets the stringent requirements of pharmaceutical development.

A Validated Approach to Quality Control: Experimental Protocols

To ensure the identity, purity, and enantiomeric integrity of incoming Boc-D-Threoninol(Bzl), a comprehensive analytical testing plan should be implemented. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

Chiral HPLC is the gold standard for assessing the enantiomeric purity of chiral compounds. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of Boc-protected amino acids and their derivatives.[2][3]

dot

Caption: Workflow for sourcing and quality control of Boc-D-Threoninol(Bzl).

Proposed Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., CHIRALPAK® series), is recommended.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. The exact ratio will need to be optimized for baseline separation of the enantiomers.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature for improved reproducibility.

Experimental Protocol:

  • Standard Preparation: Prepare a standard solution of a reference sample of Boc-D-Threoninol(Bzl) of known purity in the mobile phase. If available, also prepare a solution of the L-enantiomer to confirm the elution order and resolution.

  • Sample Preparation: Accurately weigh and dissolve the test sample of Boc-D-Threoninol(Bzl) in the mobile phase to a similar concentration as the standard.

  • Injection: Inject equal volumes of the standard and sample solutions onto the HPLC system.

  • Data Analysis:

    • Chemical Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Enantiomeric Purity: Calculate the enantiomeric excess (% ee) using the peak areas of the D- and L-enantiomers: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of Boc-D-Threoninol(Bzl) and identifying any potential organic impurities.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum of Boc-D-Threoninol(Bzl) will exhibit characteristic signals corresponding to the different protons in the molecule. While a definitive reference spectrum is ideal, the following are expected chemical shifts (in CDCl₃):

  • ~7.3 ppm: A multiplet corresponding to the aromatic protons of the benzyl group.

  • ~4.5 ppm: A singlet or a pair of doublets for the benzylic protons (-O-CH₂-Ph).

  • ~3.5-4.0 ppm: Multiplets for the protons on the threoninol backbone (-CH(NHBoc)-, -CH(OBzl)-, -CH₂OH).

  • ~1.4 ppm: A sharp singlet for the nine equivalent protons of the tert-butyl group (Boc).

  • ~1.2 ppm: A doublet for the methyl protons of the threoninol backbone.

Experimental Protocol:

  • Sample Preparation: Dissolve a few milligrams of the Boc-D-Threoninol(Bzl) sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Spectral Interpretation: Compare the obtained spectra with the expected chemical shifts and coupling patterns to confirm the structure. The integration of the proton signals should be consistent with the number of protons in each group.

Application in Antiviral Drug Synthesis: A Case Study Perspective

Boc-D-Threoninol(Bzl) is a versatile chiral building block that has been instrumental in the synthesis of a variety of antiviral agents, particularly nucleoside and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its defined stereochemistry is often crucial for the molecule's ability to bind to the active site of viral enzymes.

While specific drug synthesis pathways are often proprietary, the general utility of chiral amino alcohols like Boc-D-Threoninol(Bzl) in constructing the core structures of antiviral compounds is well-documented in medicinal chemistry literature. For instance, the amino alcohol moiety can be elaborated to form the backbone of peptidomimetics or serve as a scaffold for the introduction of other pharmacophoric groups. The synthesis of certain nucleoside analogues with antiviral activity has been reported to involve chiral amino alcohol precursors.[4]

dot

Synthesis_Pathway Boc_D_Threoninol Boc-D-Threoninol(Bzl) Intermediate_A Chiral Intermediate A Boc_D_Threoninol->Intermediate_A Multi-step Synthesis Intermediate_B Chiral Intermediate B Intermediate_A->Intermediate_B Functional Group Manipulation Antiviral_Drug Antiviral Drug Candidate Intermediate_B->Antiviral_Drug Final Coupling/ Cyclization

Caption: General synthetic pathway utilizing Boc-D-Threoninol(Bzl).

Conclusion: Ensuring Quality and Accelerating Discovery

Boc-D-Threoninol(Bzl) is a critical raw material for the development of innovative pharmaceuticals. The success of a drug discovery program can be significantly influenced by the quality of this chiral building block. By carefully selecting suppliers, implementing rigorous in-house quality control protocols, and understanding the potential pitfalls related to impurities, researchers can ensure the integrity of their synthetic pathways and the reliability of their scientific findings. This guide provides a framework for a scientifically sound approach to sourcing and utilizing high-purity Boc-D-Threoninol(Bzl), ultimately contributing to the accelerated development of safe and effective medicines.

References

  • Aapptec. Boc-D-Threoninol(Bzl) [168034-31-9]. Available at: [Link]

  • RSC Publishing. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(34), 20876-20887. Available at: [Link]

  • MDPI. (2020). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Molecules, 25(18), 4284. Available at: [Link]

  • MDPI. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3645. Available at: [Link]

  • European Medicines Agency. (2000). ICH Topic Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. Available at: [Link]

  • U.S. Food and Drug Administration. Current Good Manufacturing Practice (CGMP) Regulations. Available at: [Link]

  • GMP Trends. Conducting Raw Material Testing. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]

Sources

Methodological & Application

Mastering the Mitsunobu Reaction for Stereochemical Inversion of Boc-D-Thr(Bzl)-ol: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

<Application Notes & Protocols

Topic: Mitsunobu Reaction Conditions for Boc-D-Thr(Bzl)-ol

Audience: Researchers, scientists, and drug development professionals.

The Mitsunobu reaction stands as a powerful and widely utilized tool in organic synthesis, particularly for the stereochemical inversion of chiral secondary alcohols.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the optimal conditions for the Mitsunobu reaction of N-tert-butoxycarbonyl-O-benzyl-D-threoninol (Boc-D-Thr(Bzl)-ol). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss critical parameters for achieving high yields and stereochemical fidelity.

The Strategic Importance of Protecting Groups: Boc and Bzl

In the context of peptide synthesis and the modification of amino acid derivatives, protecting groups are essential for preventing unwanted side reactions.[2][] The substrate in focus, Boc-D-Thr(Bzl)-ol, features two key protecting groups:

  • Boc (tert-Butoxycarbonyl): This acid-labile group protects the α-amino functionality.[4][5] Its primary role is to prevent the free amine from acting as a nucleophile or interfering with the desired reaction at the hydroxyl group. The Boc group is typically stable under the neutral to slightly basic conditions of the Mitsunobu reaction but can be readily removed with moderate acids like trifluoroacetic acid (TFA).[6]

  • Bzl (Benzyl): The benzyl ether protects the side-chain hydroxyl group of the threonine residue.[4] This protection is crucial as the free hydroxyl group could otherwise compete in the Mitsunobu reaction. Benzyl ethers are generally stable to a wide range of reaction conditions and are often removed by catalytic hydrogenation.

This "quasi-orthogonal" protection strategy, where protecting groups are removed under different conditions, allows for selective manipulation of the molecule.[2]

The Mitsunobu Reaction: A Symphony of Reagents

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into a variety of other functional groups with inversion of stereochemistry.[7] This is achieved through a redox condensation process involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

The Mechanism of Inversion

The reaction proceeds through a complex but well-understood mechanism:

  • Activation of the Phosphine: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD) to form a betaine intermediate.[8]

  • Proton Transfer: The betaine then deprotonates the acidic nucleophile (Nu-H) to form a carboxylate anion and a protonated intermediate.[9]

  • Formation of the Oxyphosphonium Salt: The alcohol, in our case Boc-D-Thr(Bzl)-ol, attacks the positively charged phosphorus atom of the betaine, displacing the azodicarboxylate and forming a key intermediate: the oxyphosphonium salt.[1] This step activates the hydroxyl group, transforming it into an excellent leaving group.

  • SN2 Attack and Inversion: The nucleophile, now a potent anion, attacks the carbon atom bearing the oxyphosphonium group in a classic SN2 fashion.[7] This backside attack results in a clean inversion of the stereocenter.[1]

  • Byproduct Formation: The reaction generates triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate as byproducts.[10]

dot graph Mitsunobu_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Reagents [label="Boc-D-Thr(Bzl)-ol + PPh3 + DEAD + Nu-H", fillcolor="#F1F3F4"]; Betaine [label="Betaine Intermediate\n(PPh3-DEAD Adduct)", fillcolor="#FBBC05"]; Oxyphosphonium [label="Oxyphosphonium Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inverted_Product [label="Inverted Product\n(Boc-L-allo-Thr(Bzl)-Nu)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="TPPO + DEAD-H2", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Reagents -> Betaine [label="Activation"]; Betaine -> Oxyphosphonium [label="Alcohol Attack"]; Oxyphosphonium -> Inverted_Product [label="SN2 Attack by Nu-"]; Inverted_Product -> Byproducts [style=invis]; Oxyphosphonium -> Byproducts [label="Byproduct Formation", style=dashed]; } dot

Caption: Simplified workflow of the Mitsunobu reaction.

Recommended Protocol for the Mitsunobu Reaction of Boc-D-Thr(Bzl)-ol

This protocol provides a general framework. Optimization of specific parameters may be necessary depending on the nucleophile used.

Reagents and Materials
Reagent/MaterialGradeSupplier
Boc-D-Thr(Bzl)-ol≥98%Various
Triphenylphosphine (PPh₃)≥99%Various
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)~95-97%Various
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentVarious
Nucleophile (e.g., benzoic acid, phthalimide, diphenylphosphoryl azide)≥98%Various
Saturated aqueous sodium bicarbonateReagentVarious
BrineReagentVarious
Anhydrous magnesium sulfate or sodium sulfateReagentVarious
Silica gel60 Å, 230-400 meshVarious
Ethyl acetateHPLC gradeVarious
HexanesHPLC gradeVarious
Experimental Procedure
  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve Boc-D-Thr(Bzl)-ol (1.0 eq) and triphenylphosphine (1.2-1.5 eq) in anhydrous THF.

  • Addition of Nucleophile: Add the chosen nucleophile (1.1-1.3 eq) to the reaction mixture.

  • Cooling: Cool the solution to 0 °C using an ice bath.[7]

  • Slow Addition of Azodicarboxylate: Slowly add DIAD or DEAD (1.2-1.5 eq) dropwise to the stirred solution.[9] Caution: This addition can be exothermic. Maintain the temperature at or below 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a few milliliters of water.

    • Remove the THF under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product and remove triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.[10]

dot graph Experimental_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Dissolve Substrates in Anhydrous THF\n(Boc-D-Thr(Bzl)-ol, PPh3, Nucleophile)"]; B [label="Cool to 0 °C"]; C [label="Slowly Add DIAD/DEAD"]; D [label="Warm to RT and Stir (12-24h)"]; E [label="Reaction Quench and Solvent Removal"]; F [label="Aqueous Work-up"]; G [label="Drying and Concentration"]; H [label="Flash Column Chromatography"]; I [label="Pure Inverted Product"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } dot

Caption: Step-by-step experimental workflow.

Key Considerations and Troubleshooting

  • Choice of Azodicarboxylate: DIAD is often preferred over DEAD due to its lower toxicity and the fact that its hydrazine byproduct is often more crystalline and easier to remove.

  • Order of Addition: The standard protocol involves adding the azodicarboxylate last.[7] However, in some cases, pre-forming the betaine by mixing PPh₃ and DIAD/DEAD before adding the alcohol and nucleophile can be beneficial.

  • Solvent: Anhydrous THF is the most common solvent. Other aprotic solvents like diethyl ether or dichloromethane can also be used.

  • Nucleophile Acidity: The pKa of the nucleophile is crucial. It should be sufficiently acidic (generally pKa < 13) to protonate the betaine intermediate.[1][11] For less acidic nucleophiles, side reactions may occur.[7]

  • Side Reactions: For β-hydroxy carbonyl compounds, elimination to form dehydroalanine derivatives can be a competing side reaction.[12] Careful control of reaction temperature and choice of protecting groups can minimize this.

  • Purification: The removal of triphenylphosphine oxide can be challenging. Using polymer-supported triphenylphosphine can simplify purification as the byproduct can be removed by filtration.[13]

Application in Azide Synthesis

A particularly useful application of the Mitsunobu reaction is the synthesis of azides from alcohols, which are versatile intermediates in organic synthesis. For the conversion of Boc-D-Thr(Bzl)-ol to the corresponding azide, diphenylphosphoryl azide (DPPA) is a commonly used and effective azide source.[13][14] This provides a direct route to β-azido amino acid derivatives with inverted stereochemistry.[15]

Conclusion

The Mitsunobu reaction is an indispensable tool for the stereochemical manipulation of chiral alcohols like Boc-D-Thr(Bzl)-ol. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields and excellent stereochemical inversion. This guide provides a solid foundation for the successful application of this powerful reaction in the synthesis of complex peptides and other biologically active molecules.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992, 42, 335–656.
  • Dodge, J. A., et al. Mitsunobu Reaction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Kumar, R., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. 2022, 27(19), 6355.
  • Sunresin. Boc / Bzl Solid Phase Synthesis. Available at: [Link]

  • Dodge, J. A., et al. Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor. Organic Process Research & Development. 2011, 15(5), 1148-1154.
  • ResearchGate. The Mitsunobu reaction of β‐hydroxy carbonyl compounds. Available at: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • Humphrey, J. M., et al. Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Journal of Organic Chemistry. 1996, 61(18), 6142-6147.
  • Chemistry Steps. Mitsunobu Reaction. Available at: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

Sources

Application Note: Preparation of C-Terminal Alcohol Peptides using Boc-D-Threoninol

[1][2]

Executive Summary

The synthesis of peptides terminating in a C-terminal alcohol (peptidols) represents a critical challenge in therapeutic peptide manufacturing.[1] This structural motif is most notably found in Octreotide , Lanreotide , and other somatostatin analogs where the C-terminal carboxylate is replaced by a threoninol moiety to enhance metabolic stability and receptor binding affinity.[1]

This Application Note details the robust preparation of such peptides using Boc-D-Threoninol (CAS 51430-18-1) as the core starting material.[1][2] While direct solid-phase attachment of amino alcohols is possible, it is often plagued by low yields and O-acylation side reactions.[1][2] Therefore, this guide prioritizes the Hybrid Fragment Condensation Strategy , widely regarded as the industrial "Gold Standard" for high-purity production.[1]

Key Advantages of this Protocol
  • Stereochemical Integrity: Minimizes racemization of the C-terminal residues.[1][2]

  • High Yield: Circumvents the low loading efficiency of amino alcohols onto trityl resins.[1]

  • Scalability: Suitable for gram-to-kilogram scale synthesis of Octreotide intermediates.[1][2]

Critical Material Analysis

ComponentSpecificationCritical Function
Starting Material Boc-D-Threoninol Precursor for the C-terminal alcohol.[1][2] The tert-butyloxycarbonyl (Boc) group ensures amine protection during storage but is easily removed for coupling.[1][2]
Resin Support 2-Chlorotrityl Chloride (2-CTC) Allows synthesis of the peptide fragment and cleavage as a protected peptide acid (retention of side-chain protecting groups).[1][2]
Coupling Reagent PyBOP / HOBt Preferred over HATU for fragment condensation to suppress epimerization of the C-terminal amino acid.[1][2]
Solvent DMF (Amine-free) Prevents spontaneous Fmoc removal and unwanted side reactions.[1][2]

Strategic Overview: The Hybrid Fragment Condensation

The most effective utilization of Boc-D-Threoninol involves a convergent approach. Rather than building the peptide on the Threoninol (which requires anchoring the alcohol to resin), we synthesize the peptide chain separately and couple it to the Threoninol in solution.[1]

Workflow Visualization

HybridSynthesisStartResin2-Chlorotrityl ResinSPPSStep 1: Fmoc SPPS(Chain Elongation)StartResin->SPPSCleavageStep 2: Mild Acid Cleavage(1% TFA/DCM)SPPS->CleavageFragAcidProtected Peptide Acid(Side chains intact)Cleavage->FragAcidCouplingStep 4: Solution Phase Coupling(PyBOP/DIPEA)FragAcid->Coupling Carboxyl ComponentBocThrStarting Material:Boc-D-ThreoninolDeprotectStep 3: Boc Removal(TFA or HCl)BocThr->DeprotectHThrNucleophile:H-D-ThreoninolDeprotect->HThrHThr->Coupling Amine ComponentGlobalDepStep 5: Global Deprotection(95% TFA + Scavengers)Coupling->GlobalDepFinalProdFinal C-TerminalAlcohol PeptideGlobalDep->FinalProd

Figure 1: The Hybrid Fragment Condensation workflow ensures high purity by separating the resin chemistry from the sensitive amino-alcohol coupling.[1]

Detailed Experimental Protocols

Phase A: Preparation of the Nucleophile (H-D-Threoninol)

Objective: Convert Boc-D-Threoninol into its reactive free-amine form.[1][2]

  • Dissolution: Dissolve 10 mmol of Boc-D-Threoninol in 20 mL of Dichloromethane (DCM).

  • Acidolysis: Add 20 mL of Trifluoroacetic acid (TFA) / DCM (1:1 v/v) solution. Stir at room temperature for 30 minutes.

    • Note: Monitor by TLC (disappearance of starting material).[2]

  • Concentration: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[2]

  • Neutralization (In-situ): The resulting oil is the TFA salt of D-Threoninol.[1][2] It will be neutralized directly during the coupling step using DIPEA.[2]

    • Alternative: For higher stability, use 4M HCl in Dioxane for deprotection to generate the HCl salt.[1]

Phase B: Synthesis of Protected Peptide Acid (SPPS)

Objective: Synthesize the peptide chain (e.g., Boc-D-Phe-Cys(Trt)-Phe-D-Trp(Boc)-Lys(Boc)-Thr(tBu)-Cys(Trt)-OH) on resin.[1][2][3]

  • Resin Loading:

    • Swell 1.0 g of 2-Chlorotrityl Chloride Resin (1.6 mmol/g) in dry DCM for 15 min.

    • Dissolve the first Fmoc-amino acid (0.6 mmol, low loading target to prevent aggregation) in DCM with 4 eq. DIPEA.

    • Add to resin and shake for 2 hours.[2]

    • Capping: Add Methanol (1 mL/g resin) to cap unreacted chlorides (15 min).

  • Elongation: Perform standard Fmoc/tBu SPPS cycles:

    • Deprotection: 20% Piperidine in DMF (2 x 10 min).

    • Coupling: 3 eq.[2][4] Fmoc-AA, 3 eq.[1][2] HBTU, 6 eq.[1][2] DIPEA in DMF (45 min).[2]

  • Cleavage of Protected Fragment:

    • Wash resin with DCM (5x).[2]

    • Treat with 1% TFA in DCM (10 x 1 min flows). Collect filtrate in a flask containing 10% Pyridine in Methanol (to neutralize TFA immediately and prevent side-chain deprotection).[1][2]

    • Concentrate filtrate and precipitate with cold water or ether to obtain the Protected Peptide Acid .[2]

Phase C: Fragment Condensation (The Coupling)

Objective: Couple the Protected Peptide Acid to H-D-Threoninol.[1]

  • Activation:

    • Dissolve 1.0 eq. of Protected Peptide Acid in dry DMF.[2]

    • Add 1.1 eq.[2] PyBOP and 1.1 eq. HOBt .

    • Add 2.0 eq. DIPEA. Stir for 2-3 minutes to activate the carboxylate.

    • Why PyBOP? Phosphonium salts like PyBOP are superior to Uronium salts (HBTU) for fragment coupling because they minimize racemization of the C-terminal amino acid (typically Cysteine or Threonine in Octreotide analogs).[1][2]

  • Coupling:

    • Add the H-D-Threoninol TFA salt (prepared in Phase A, 1.2 eq.) to the reaction mixture.

    • Add additional DIPEA (adjust pH to ~8, approx 2-3 eq.).[1][2]

    • Stir at room temperature for 4-12 hours.

  • Work-up:

    • Evaporate DMF.[2]

    • Precipitate in water/bicarbonate solution to remove excess threoninol and coupling reagents.[2]

    • Filter and dry the Protected Peptide-Threoninol .[1][2]

Phase D: Global Deprotection & Cyclization[1]
  • Deprotection: Treat the protected peptide with TFA:TIS:H2O:EDT (90:2.5:2.5:[2]5) for 3 hours to remove side-chain protections (Trt, Boc, tBu).

  • Cyclization (Disulfide Bond Formation):

    • Dissolve the crude linear peptide in water/buffer (pH 8.[2]0) at high dilution (0.1 mg/mL) to favor intramolecular cyclization over intermolecular aggregation.[1][2]

    • Stir under air or use charcoal/H2O2 oxidation until Ellman's test is negative.[2]

Troubleshooting & Controls

IssueProbable CauseCorrective Action
O-Acylation The hydroxyl group of Threoninol reacted with the activated amino acid.[1][2]Ensure the amine is free (pH > 7).[2] Use HOBt to reduce reactivity of the active ester toward the alcohol.[1]
Racemization Over-activation of the C-terminal Cysteine/Threonine during fragment coupling.[1][2]Switch from HBTU/DIPEA to DIC/HOBt or PyBOP/TMP (Collidine) which are milder.[2] Keep temperature < 0°C during activation.[2]
Incomplete Coupling Steric hindrance of the bulky Threoninol.[2]Increase reaction time or use a microwave-assisted coupling (max 50°C).

References

  • Edwards, W. B., et al. (1994).[2][3] Solid-phase synthesis and 111In labeling of a DOTA-functionalized octreotide analog.Journal of Medicinal Chemistry , 37(22), 3749-3757.[1][2] Link[1][2]

  • Bauer, W., et al. (1982).[2] SMS 201-995: A very potent and selective octapeptide analogue of somatostatin with prolonged action.[1][2]Life Sciences , 31(11), 1133-1140.[1][2] Link

  • Ponsati, B., et al. (2002).[2] Process for the synthesis of peptides.[2][3][4][5][6][7][8][9][10][11][12]U.S. Patent No.[2][3] 6,346,601 .[2] Washington, DC: U.S. Patent and Trademark Office.[1][2] Link

  • Hsieh, Y. T., et al. (2002).[2] Process for synthesis of cyclic octapeptide.[2][7]U.S. Patent No.[2][3] 6,476,186 .[2] Washington, DC: U.S. Patent and Trademark Office.[1][2] Link

  • Alsina, J., et al. (1997).[2] Solid-phase synthesis of C-terminal peptide alcohols.[1][2]Tetrahedron Letters , 38(5), 883-886.[1][2] Link[1][2]

Application Notes and Protocols for the Reductive Amination of Boc-D-Thr(Bzl)-aldehyde in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the reductive amination of N-α-Boc-O-benzyl-D-threoninal, a chiral aldehyde pivotal in the synthesis of complex peptide mimetics and pharmacologically active molecules. We delve into the critical aspects of this transformation, from the in situ generation of the aldehyde to the nuanced selection of reagents and reaction conditions that ensure high yields and stereochemical fidelity. This document is structured to offer not only step-by-step instructions but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot these protocols for their specific synthetic targets.

Introduction: The Strategic Importance of N-Alkylated Threonine Derivatives

Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a highly efficient and controlled route to secondary and tertiary amines.[1][2] When applied to chiral α-amino aldehydes, this reaction becomes a powerful tool for introducing structural diversity and modulating the physicochemical properties of peptide-based molecules.

The target aldehyde, Boc-D-Thr(Bzl)-aldehyde (more formally N-α-Boc-O-benzyl-D-threoninal), is a particularly valuable building block. The D-configuration of the threonine backbone can confer resistance to enzymatic degradation, a critical attribute for peptide-based therapeutics.[3] The benzyl ether protecting group on the side-chain hydroxyl offers robust protection under a variety of reaction conditions, while the Boc group on the α-amine allows for straightforward deprotection and subsequent peptide coupling.[4][5] The products of its reductive amination are key intermediates for peptidomimetics, protease inhibitors, and other complex molecular architectures in drug discovery.[6]

The Precursor: Preparation and Handling of Boc-D-Thr(Bzl)-aldehyde

A critical aspect of these protocols is the aldehyde itself. N-α-Boc-O-benzyl-D-threoninal is not typically a commercially available, shelf-stable reagent due to its propensity for oligomerization and epimerization. Therefore, it is most effectively generated in situ or prepared immediately prior to use from a stable precursor, most commonly the corresponding alcohol, N-α-Boc-O-benzyl-D-threoninol.

Protocol 1: Oxidation of Boc-D-Thr(Bzl)-ol to the Aldehyde

This protocol describes a mild and efficient oxidation using Dess-Martin Periodinane (DMP), which minimizes the risk of over-oxidation and epimerization.

Materials:

  • N-α-Boc-O-benzyl-D-threoninol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve N-α-Boc-O-benzyl-D-threoninol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20-30 minutes until the solid dissolves and the layers are clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo at a low temperature (<30 °C).

  • The resulting crude aldehyde is a pale oil or foam and should be used immediately in the subsequent reductive amination step without further purification.

Expert Insight: The stability of the aldehyde is paramount. It is highly recommended to proceed directly to the reductive amination step on the same day. If storage is unavoidable, keep the crude aldehyde under an inert atmosphere at -20 °C for no more than 24-48 hours.

Reductive Amination Protocols

The choice of reducing agent is critical for a successful one-pot reductive amination. Mild hydride donors that selectively reduce the intermediate iminium ion in the presence of the starting aldehyde are ideal.[7][8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose due to its excellent chemoselectivity, mildness, and tolerance of a wide range of functional groups.[9][10]

Protocol 2: One-Pot Reductive Amination with a Primary Amine

This protocol outlines a general procedure for the coupling of the freshly prepared Boc-D-Thr(Bzl)-aldehyde with a primary amine.

Materials:

  • Crude Boc-D-Thr(Bzl)-aldehyde (from Protocol 1)

  • Primary amine (hydrochloride salt or free base)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if using an amine salt)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude Boc-D-Thr(Bzl)-aldehyde (1.0 eq) in anhydrous DCE or THF under an inert atmosphere.

  • Add the primary amine (1.0 - 1.2 eq). If the amine is a hydrochloride salt, add DIPEA or TEA (1.1 - 1.3 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step, although it is often not necessary for aldehydes.[9]

  • Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise over 15-20 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reductive Amination with a Secondary Amine

The procedure for secondary amines is largely identical to that for primary amines, leading to the formation of a tertiary amine product.

Procedure:

Follow the steps outlined in Protocol 2, substituting the primary amine with a secondary amine (1.0 - 1.2 eq). Reaction times may vary depending on the steric hindrance of the secondary amine.

Scientific Integrity and Mechanistic Insights

The reductive amination proceeds through a well-established two-step mechanism within a single pot.[11] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

  • Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. Under the reaction conditions, this intermediate readily dehydrates to form an imine. In the presence of even trace amounts of acid, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[1][11]

  • Hydride Reduction: Sodium triacetoxyborohydride, being a mild and sterically hindered reducing agent, reacts much more rapidly with the electrophilic iminium ion than with the less reactive starting aldehyde.[12] This selectivity is the key to the success of the one-pot procedure, preventing the undesired reduction of the aldehyde to the corresponding alcohol.

Diagram of the Reductive Amination Workflow

workflow cluster_prep Aldehyde Preparation cluster_reaction One-Pot Reductive Amination cluster_workup Workup & Purification Alcohol Boc-D-Thr(Bzl)-ol Aldehyde Boc-D-Thr(Bzl)-aldehyde (Crude, use immediately) Alcohol->Aldehyde DMP, DCM, 0 °C to RT Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine (R¹R²NH) Amine->Imine Product N-Alkylated Product Imine->Product NaBH(OAc)₃, DCE or THF, RT Quench Quench (aq. NaHCO₃) Product->Quench Extract Extraction (DCM) Quench->Extract Purify Purification (Chromatography) Extract->Purify

Caption: Workflow for the synthesis of N-alkylated Boc-D-Thr(Bzl) derivatives.

Diagram of the Reaction Mechanism

Caption: Mechanism of one-pot reductive amination.

Data Presentation: Reagent Stoichiometry and Conditions

The following table summarizes the typical stoichiometry and conditions for the reductive amination protocols.

Reagent/ParameterStoichiometry (eq)RoleKey Consideration
Boc-D-Thr(Bzl)-aldehyde1.0ElectrophileMust be freshly prepared and used immediately.
Amine (Primary or Secondary)1.0 - 1.2NucleophileUse of a slight excess can drive imine formation.
Sodium Triacetoxyborohydride1.2 - 1.5Reducing AgentAdd portion-wise to control any potential exotherm.
Acetic Acid (optional)0 - 0.1Catalyst for Imine FormationGenerally not required for aldehydes, but can accelerate slow reactions.
Solvent (DCE or THF)-Reaction MediumMust be anhydrous to favor imine formation. DCE is often preferred.[9]
Temperature (°C)Room TemperatureReaction ConditionHigher temperatures are generally not necessary and may promote side reactions.
Reaction Time (h)2 - 16Reaction DurationMonitor by TLC or LC-MS to determine completion.

Trustworthiness: Self-Validating Systems and Troubleshooting

  • Reaction Monitoring: The progress of the reaction should be diligently monitored. A key indicator of a successful reaction is the disappearance of the starting aldehyde and the formation of a higher Rf (less polar) product on TLC.

  • Side Reactions:

    • Alcohol Formation: The presence of the starting alcohol (Boc-D-Thr(Bzl)-ol) in the final product indicates incomplete oxidation or reduction of the aldehyde by NaBH(OAc)₃. Ensure the oxidation step goes to completion and that the reducing agent is added after the imine has had time to form.

    • Over-alkylation: While less common with this method, if the starting amine is primary, trace amounts of dialkylation can occur. Using a slight excess of the aldehyde can sometimes mitigate this. A tandem procedure where the secondary amine is protected in situ with a Boc group can also prevent this.[13]

  • Epimerization: The chiral center α to the aldehyde is susceptible to epimerization under basic or harsh conditions. The mild, near-neutral pH of the NaBH(OAc)₃-mediated reductive amination minimizes this risk. It is crucial to avoid strong bases and elevated temperatures.

Applications in Drug Development

The N-alkylated Boc-D-Thr(Bzl) derivatives synthesized via these protocols are valuable intermediates. The newly introduced alkyl group can serve as a vector for attaching other functionalities, modulating solubility, or acting as a key pharmacophoric element. After synthesis, the Boc group can be selectively removed with acid (e.g., TFA in DCM) to reveal the α-amine, which can then be elongated in peptide synthesis, cyclized, or further functionalized.[14][15] The benzyl ether on the side chain remains intact during Boc deprotection, allowing for orthogonal functionalization at a later stage.[6]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved February 8, 2024, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved February 8, 2024, from [Link]

  • Aapptec. (n.d.). Boc-D-Thr(Bzl)-OH [69355-99-3]. Retrieved February 8, 2024, from [Link]

  • Reddy, K. S., et al. (2012). An unprecedented direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 48(77), 9583-9585. [Link]

  • Asymmetric. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Aapptec. (n.d.). Boc-D-Amino Acids. Retrieved February 8, 2024, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 8, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 8, 2024, from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved February 8, 2024, from [Link]

  • Duduti, V., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 53(1), 107-110. [Link]

  • Wilhelmsen, C. A. (2016). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Syracuse University Dissertations. [Link]

  • ResearchGate. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved February 8, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 8, 2024, from [Link]

  • Aapptec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved February 8, 2024, from [Link]

  • ACS Publications. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. jOeCHEM. [Link]

  • ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes. Retrieved February 8, 2024, from [Link]

  • NIH Public Access. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Retrieved February 8, 2024, from [Link]

  • ResearchGate. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved February 8, 2024, from [Link]

  • Reddit. (n.d.). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved February 8, 2024, from [Link]

  • Gisin, B. F. (1973). The monitoring of solid-phase peptide synthesis by picric acid titration. Helvetica Chimica Acta, 56(5), 1476-1482. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • NIH Public Access. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved February 8, 2024, from [Link]

Sources

Application Note & Protocol: High-Fidelity Synthesis of Chiral (4R,5S)-4-methyl-5-((benzyloxy)methyl)-1,3-oxazolidin-2-one from Boc-D-Thr(Bzl)-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of the chiral oxazolidinone, (4R,5S)-4-methyl-5-((benzyloxy)methyl)-1,3-oxazolidin-2-one, a valuable building block in medicinal chemistry and asymmetric synthesis.[1][2] The protocol starts from the readily available N-Boc and O-benzyl protected D-threoninol derivative, Boc-D-Thr(Bzl)-ol. We present a detailed, two-step experimental protocol involving Boc deprotection followed by an efficient intramolecular cyclization. The rationale behind reagent selection, reaction conditions, and purification strategies is discussed to ensure reproducibility and high yield. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and well-validated synthetic method.

Scientific Foundation and Strategic Overview

The Significance of Chiral Oxazolidinones

Chiral oxazolidinones are a cornerstone of modern asymmetric synthesis, most famously utilized as "Evans auxiliaries".[3] These scaffolds allow for highly diastereoselective transformations, including alkylations and aldol reactions, enabling the precise construction of stereogenic centers.[4][5] Their temporary incorporation into a molecule guides the stereochemical outcome of a reaction, after which they can be cleaved and recovered.[4][6] Beyond their role as auxiliaries, the oxazolidinone ring is a key pharmacophore in several important pharmaceutical agents, including antibiotics like Linezolid.[2] The ability to synthesize these heterocycles with defined stereochemistry is therefore of paramount importance.[1]

Rationale for the Synthetic Approach

The synthesis of a chiral oxazolidinone from an amino acid derivative is a well-established strategy that leverages the inherent chirality of the starting material.[7] Our chosen precursor, Boc-D-Thr(Bzl)-ol, is an ideal starting point for several reasons:

  • Stereochemical Integrity: It possesses two defined stereocenters derived from D-threonine, which will be directly transferred to the final oxazolidinone product.

  • Orthogonal Protection: The molecule features two distinct protecting groups. The acid-labile Boc (tert-butoxycarbonyl) group on the nitrogen and the benzyl (Bzl) ether on the side-chain hydroxyl.[8] The benzyl group is stable to the acidic conditions required for Boc removal and can be cleaved later under different conditions, typically hydrogenolysis, if required.[9][10]

  • Reactive Functionality: The primary alcohol and secondary amine are perfectly positioned for a 5-membered ring closure (intramolecular cyclization) to form the desired oxazolidinone ring.[11][12]

Our strategy involves two key transformations, as illustrated in the workflow below:

  • Deprotection: Selective removal of the N-Boc group using a strong acid like trifluoroacetic acid (TFA) to unmask the secondary amine.

  • Cyclization: Reaction of the resulting amino alcohol with a carbonylating agent to form the carbamate ring system of the oxazolidinone.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Cyclization Start Boc-D-Thr(Bzl)-ol Intermediate D-Thr(Bzl)-ol (Amino Alcohol Intermediate) Start->Intermediate  TFA, DCM Start->Intermediate FinalProduct (4R,5S)-4-methyl-5-((benzyloxy)methyl) -1,3-oxazolidin-2-one Intermediate->FinalProduct  Base (e.g., Et3N) Intermediate->FinalProduct CarbonylSource Carbonylating Agent (e.g., Triphosgene) G cluster_0 Reaction Mechanism AminoAlcohol D-Thr(Bzl)-ol (from Step 1) Activation Activation of Amine & Formation of Reactive Carbonyl AminoAlcohol->Activation Triphosgene Triphosgene (BTC) Triphosgene->Activation Base Triethylamine Base->Activation Cyclization Intramolecular Nucleophilic Attack (Ring Closure) Activation->Cyclization Fast Product Final Oxazolidinone Product Cyclization->Product HCl Elimination

Sources

Troubleshooting & Optimization

Boc-D-Threoninol Synthesis Technical Support Hub

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BDT-YIELD-OPT-001 Subject: Optimization of Yield and Purity in Boc-D-Threoninol Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary: The "Polarity Trap"

Welcome to the Technical Support Hub. If you are experiencing low yields (typically <50%) in the synthesis of Boc-D-Threoninol (tert-Butyl (2R,3R)-1,3-dihydroxybutan-2-ylcarbamate), the issue is rarely the reaction conversion itself. In 90% of cases we diagnose, the product is formed quantitatively but is lost during the aqueous workup.

Unlike hydrophobic amino alcohols (e.g., Boc-Phenylalaninol), Boc-D-Threoninol is a diol . It possesses high water solubility, making standard ethyl acetate/water extractions inefficient. This guide restructures your workflow to close these loss avenues.

Module 1: Route Selection & Comparative Analysis

Before troubleshooting your current protocol, verify you are using the optimal synthetic route for your scale and equipment.

Comparison of Reduction Methodologies
FeatureMethod A: Mixed Anhydride / NaBH4 (Recommended)Method B: NaBH4 / Iodine Method C: Borane-DMS (BH3-SMe2)
Primary Reagents IBCF, NMM, NaBH4NaBH4, I2BH3-SMe2, B(OMe)3
Yield Potential High (85-95%)Moderate-High (70-85%)High (90%+)
Scalability Excellent (Kg scale)Moderate (Exothermic)Moderate (Gas evolution)
Safety Profile Good (Standard reagents)Moderate (Iodine handling)Low (Stench, Pyrophoric)
Key Risk Temperature control (Urethane formation)Iodine removal/WorkupCost & Safety
Boc Compatibility ExcellentGoodExcellent

Recommendation: We standardize on Method A (Mixed Anhydride) for general laboratory and pilot-scale synthesis due to its balance of safety, cost, and high yield, provided temperature protocols are strictly followed.

Module 2: The Optimized Protocol (Mixed Anhydride)

Objective: Synthesis of Boc-D-Threoninol from Boc-D-Threonine. Critical Parameter: Temperature control during activation.

Step-by-Step Workflow
  • Activation (The "Danger Zone"):

    • Dissolve Boc-D-Threonine (1.0 eq) in dry THF (0.5 M concentration).

    • Cool solution to -15°C (Use Ice/Salt or Acetone/Dry Ice).

    • Add N-Methylmorpholine (NMM) (1.0 eq). Stir for 5 mins.

    • Slowly add Isobutyl Chloroformate (IBCF) (1.0 eq) dropwise.

    • CRITICAL: Maintain temp between -15°C and -10°C. If it rises > -5°C, the mixed anhydride rearranges to a stable urethane byproduct (dead end).

    • Stir for 15-20 minutes to ensure formation of the mixed anhydride (white precipitate of NMM·HCl will form).

  • Reduction:

    • Filter off the NMM·HCl salt quickly (optional but recommended for cleaner workup) OR proceed directly.

    • Add NaBH4 (3.0 eq) in one portion (or dissolved in minimal water if not filtering).

    • Add Methanol dropwise over 30-60 minutes at 0°C.

    • Mechanism:[1][2][3] Methanol reacts with NaBH4 to form active alkoxy-borohydrides, which reduce the anhydride.

  • Quenching:

    • Once TLC shows consumption of starting material, quench carefully with 10% Citric Acid or Sat. NH4Cl to pH 6-7.

    • Note: Do not acidify below pH 4 to protect the Boc group.

Module 3: The "Black Hole" of Workup (Yield Recovery)

This is where you are likely losing your product. The diol functionality drags the molecule into the aqueous phase.

Troubleshooting Guide: Extraction Strategy

User Question: "I see product on TLC, but after extraction with Ethyl Acetate, my mass recovery is 30%. Where did it go?"

Technical Answer: It is in your aqueous waste stream. Standard partitioning coefficients (


) favor the water phase for threoninol.

Corrective Actions:

  • Salting Out (The "Force Multiplier"):

    • Saturate your aqueous phase with NaCl (Sodium Chloride) or, even better, K2CO3 (Potassium Carbonate) if the pH allows. This reduces the solubility of organic compounds in the water (Salting-out effect).

    • Protocol: Add solid NaCl to the aqueous quench until no more dissolves.

  • Solvent Modification:

    • Pure Ethyl Acetate is often insufficient.

    • Use: EtOAc : THF (8:2) or EtOAc : Isopropanol (9:1). The added polarity helps pull the diol into the organic phase.

    • Warning: If using Isopropanol, wash the organic layer thoroughly with brine to remove the alcohol later.

  • Continuous Extraction:

    • For scales >10g, use a Liquid-Liquid Continuous Extractor with DCM or EtOAc for 12-24 hours. This guarantees >95% recovery.

Module 4: Visualization of the Reaction Pathway

The following diagram illustrates the critical decision points and failure modes in the Mixed Anhydride pathway.

BocThreoninolSynthesis Start Boc-D-Threonine Activation Activation (IBCF / NMM, -15°C) Start->Activation MixedAnhydride Mixed Anhydride Intermediate Activation->MixedAnhydride Temp < -10°C Urethane Urethane Byproduct (Dead End) Activation->Urethane Temp > -5°C (FAILURE) Reduction Reduction (NaBH4 / MeOH) MixedAnhydride->Reduction Quench Quench (pH 6-7) Reduction->Quench Workup Aqueous Workup Quench->Workup Loss Loss to Aqueous Phase Workup->Loss Standard Extraction Product Boc-D-Threoninol (Yield >85%) Workup->Product Salting Out + Polar Solvent Mix

Caption: Critical Process Flow for Boc-D-Threoninol. Note the temperature-dependent failure mode at the activation step and the extraction-dependent yield loss.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use LiAlH4 (Lithium Aluminum Hydride) to ensure complete reduction?

  • Answer: We advise against it. While LiAlH4 is a strong reducing agent, it often requires reflux which can cleave the Boc group or lead to racemization. Furthermore, the aluminum salts formed during quench form a "gel" that traps polar diols like threoninol, making recovery a nightmare. Stick to NaBH4 or Borane.

Q2: My product is an oil that won't crystallize. Is it impure?

  • Answer: Not necessarily. Boc-D-Threoninol often isolates as a viscous oil or low-melting solid.

    • Fix: Dissolve in a minimum amount of warm Ethyl Acetate and add Hexanes or Pentane dropwise until cloudy. Store in the freezer (-20°C) to induce crystallization.

    • Check: Verify purity via NMR. If clean, the oil is acceptable for subsequent steps.

Q3: Why do you recommend N-Methylmorpholine (NMM) over Triethylamine (TEA)?

  • Answer: NMM is a weaker base and less nucleophilic than TEA. TEA can sometimes react with the mixed anhydride to form acyl ammonium species that lead to racemization or side reactions. NMM is the industry standard for mixed anhydride couplings and reductions.

References

  • Kokotos, G. (1990). "A Convenient One-Pot Conversion of N-Protected Amino Acids to Amino Alcohols."[4] Journal of Organic Chemistry.

  • Meyers, A. I., et al. (1993). "Reduction of Amino Acids to Amino Alcohols." Journal of Organic Chemistry. (Foundational work on NaBH4/I2 reduction).

  • Rodriguez, M., et al. (1991). "Synthesis of N-Boc-amino aldehydes and alcohols." Tetrahedron Letters. (Optimization of Mixed Anhydride conditions).

  • ACS Green Chemistry Institute. "MedChem Tips and Tricks: Extractions/Work-up Conditions." (Guidance on Salting Out and Polar Extractions).

Sources

Technical Support Center: Swern Oxidation of Boc-Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Subject: Optimization and Troubleshooting of N-Boc Amino Alcohol Oxidation

Introduction & Core Directive

The oxidation of N-Boc protected amino alcohols to their corresponding aldehydes is a pivotal transformation in the synthesis of peptidomimetics and complex pharmaceutical intermediates. While the Swern oxidation is the industry standard due to its low cost and reliability, it presents unique challenges when applied to chiral


-amino substrates.

The primary failure modes in this specific application are racemization (epimerization) of the


-center and instability during purification . This guide provides a self-validating protocol and specific troubleshooting modules to address these risks.

Standard Operating Procedure (The "Gold Standard")

Before troubleshooting, ensure your baseline protocol aligns with this optimized method designed to minimize epimerization.

Reagents:

  • Oxalyl Chloride (

    
     equiv)[1]
    
  • DMSO (

    
     equiv)
    
  • Substrate: N-Boc Amino Alcohol (

    
     equiv)
    
  • Base: Diisopropylethylamine (DIPEA/Hünig's Base) (

    
     equiv) - Preferred over Et
    
    
    
    N for chiral substrates.
  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol Workflow:

  • Activation: Cool DCM to

    
    . Add Oxalyl Chloride.[1][2][3][4][5][6][7][8][9] Dropwise add DMSO (dissolved in DCM) over 15 min. Gas evolution (CO/CO
    
    
    
    ) occurs.[3][7][8][9] Stir for 15 min.
  • Substrate Addition: Add N-Boc amino alcohol (in minimal DCM) dropwise over 15 min. Keep temperature

    
    . Stir for 30–45 min.
    
  • Deprotonation: Add DIPEA dropwise. Crucial: The reaction mixture must remain at

    
     during addition.
    
  • Quenching: Allow the reaction to warm to

    
     over 30–60 minutes. Quench with saturated NH
    
    
    
    Cl or phosphate buffer (pH 7).
Visualization: The Swern Pathway

The following diagram illustrates the critical intermediates and temperature gates.

SwernWorkflow Start Oxalyl Chloride + DMSO ActiveSpecies Chlorosulfonium Salt Start->ActiveSpecies -78°C, 15 min (Activation) Intermediate Alkoxysulfonium Salt ActiveSpecies->Intermediate + Substrate -78°C, 30 min Substrate N-Boc Amino Alcohol Substrate->Intermediate BaseStep Add DIPEA (-78°C) Intermediate->BaseStep Deprotonation Product N-Boc Amino Aldehyde BaseStep->Product Warm to 0°C (Elimination)

Caption: Figure 1. Optimized Swern workflow. Green nodes indicate stable intermediates at low temp; Red indicates the critical stereochemical risk point.

Troubleshooting Modules

Ticket #001: Loss of Stereochemistry (Epimerization)

Symptom: The product shows low enantiomeric excess (ee%) or diastereomeric scrambling by NMR/HPLC.

Root Cause: The


-proton of N-Boc amino aldehydes is highly acidic due to the electron-withdrawing nature of the adjacent aldehyde and carbamate groups. Standard bases like Triethylamine (Et

N) can deprotonate this position, leading to an enol intermediate that racemizes upon reprotonation.

Technical Resolution:

ParameterStandard ConditionCorrection for Chiral Integrity
Base Selection Triethylamine (Et

N)
DIPEA (Hünig's Base) . It is bulkier and less nucleophilic, reducing the rate of

-proton abstraction [1].
Quench Temp Warm to Room Temp (25°C)Stop at 0°C . Do not allow the reaction to sit at RT with excess base. Quench immediately once conversion is complete.
Workup pH Water/BrineBuffer (pH 5-6) . Use 1M NaH

PO

or Citric Acid during workup to neutralize residual base immediately.

Mechanistic Insight: The diagram below details the failure mode (Red path) versus the desired pathway (Green path).

Epimerization Aldehyde_S N-Boc Aldehyde (S-Enantiomer) Aldehyde_S->Aldehyde_S Use DIPEA + Cold Workup Enol Enol/Enolate Intermediate Aldehyde_S->Enol Deprotonation of Alpha-Proton Base Excess Base (Et3N) Base->Enol Aldehyde_Rac Racemic Mixture (R/S) Enol->Aldehyde_Rac Reprotonation

Caption: Figure 2. Epimerization mechanism. The alpha-proton is susceptible to base-mediated abstraction, destroying chirality.

Ticket #002: Low Yield or Decomposition

Symptom: Complex mixture by TLC, presence of starting material, or "smearing."

Diagnosis & Solutions:

  • Temperature Failure (The -60°C Threshold):

    • Issue: The active chlorosulfonium species is unstable above -60°C. If the activation step is too warm, it decomposes before reacting with the alcohol.

    • Fix: Ensure your acetone/dry ice bath is saturated. Use an internal thermometer. Do not add alcohol until the internal temp is stable at -78°C.

  • Pummerer Rearrangement:

    • Issue: If the reaction warms up before base addition, the alkoxysulfonium intermediate can undergo a Pummerer rearrangement, leading to O-methylthiomethyl ethers rather than the aldehyde.

    • Fix: Strict temperature control is required until after the base is added.

  • Water Ingress:

    • Issue: Oxalyl chloride hydrolyzes instantly with moisture.

    • Fix: Flame-dry glassware and use fresh molecular sieves in the DCM source.

Ticket #003: Purification Issues (Silica Instability)

Symptom: Product disappears or degrades during flash column chromatography.

Root Cause: N-Boc amino aldehydes are notoriously unstable on acidic silica gel. They can racemize, hydrate, or decompose [2].

Resolution Protocol:

  • Method A: Neutralize Silica. Pre-treat the silica column with 1% Et

    
    N in Hexanes before loading the sample. This neutralizes acidic sites.
    
  • Method B: Rapid Filtration. Perform a "plug filtration" (short path, high flow rate) rather than a long column.

  • Method C: The "Use Crude" Strategy (Recommended).

    • If the subsequent step is a Wittig reaction or Reductive Amination, do not isolate .

    • Perform an aqueous workup (wash with NaH

      
      PO
      
      
      
      , then Brine), dry over Na
      
      
      SO
      
      
      , concentrate at low temperature (<30°C), and use immediately.

FAQ: Operational Nuances

Q: The reaction smells terrible (DMS). How do I manage this? A: Dimethyl sulfide (DMS) is the byproduct.[1][7]

  • During Reaction: Vent the nitrogen outlet into a bleach (sodium hypochlorite) bath. This oxidizes DMS to DMSO/Sulfone (odorless).[1]

  • Glassware: Rinse all glassware with dilute bleach before removing it from the hood [3].

Q: Can I use IBX or Dess-Martin Periodinane (DMP) instead? A: Yes. If Swern continues to cause epimerization despite using DIPEA, DMP is the recommended alternative. It operates at room temperature under near-neutral conditions, significantly reducing the risk of racemization, though it is more expensive [4].

Q: My aldehyde solidifies but then turns into oil. Why? A: N-Boc amino aldehydes often exist in equilibrium with their hydrates or trimers. Store them under Argon at -20°C. If possible, convert them to a stable intermediate (e.g., alcohol, ester, or alkene) immediately.

References

  • Mancuso, A. J., & Swern, D. (1981).[1][6][7] Activated dimethyl sulfoxide: Useful reagents for synthesis.[1][6][7][9] Synthesis, 1981(03), 165-185.[1] Link

  • Jurczak, J., & Golebiowski, A. (1989). Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149-164. Link

  • Tidwell, T. T. (1990).[1][7] Oxidation of alcohols to carbonyl compounds via alkoxysulfonium ylides: The Moffatt, Swern, and related oxidations.[1] Organic Reactions, 39, 297-572. Link

  • Myers, A. G. (2006). Oxidation of Alcohols.[1][2][3][4][5][6][8][9][10][11][12] Harvard University Chemistry Course Handouts. Link

Sources

Technical Support Center: Selective Debenzylation of Boc-Threoninol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BN-BOC-THR-001 Subject: Removing Benzyl (Bn) protection from Threoninol without affecting Boc Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Strategy

The Challenge: You possess Boc-Threoninol(Bn) (tert-butyl (1-(benzyloxy)-3-hydroxybutan-2-yl)carbamate). Your goal is to cleave the benzyl ether to release the free hydroxyl group while maintaining the acid-sensitive tert-butoxycarbonyl (Boc) amine protection.

The Solution: The standard orthogonal deprotection strategy relies on Catalytic Hydrogenolysis .

  • Boc Group: Acid-labile (cleaved by TFA/HCl). Stable to base and reduction.

  • Benzyl Ether: Reduction-labile (cleaved by

    
    ).[1] Stable to base and mild acid.[2][3]
    

Core Directive: Avoid strong acids (TFA, HBr) and Lewis acids (


), as these will strip the Boc group. The protocol below focuses on neutral Catalytic Hydrogenolysis and Transfer Hydrogenation.

Standard Operating Protocol (SOP): Catalytic Hydrogenolysis

This is the "Gold Standard" method. It is high-yielding and chemically neutral, ensuring Boc retention.

Reagents & Equipment
  • Substrate: Boc-Threoninol(Bn)

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50%

    
    ) recommended to minimize fire risk.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][4][5] (HPLC Grade).

  • Hydrogen Source:

    
     balloon (1 atm) or Hydrogenator (Parr).
    
Step-by-Step Workflow
  • Solvation: Dissolve the substrate in MeOH (concentration ~0.1 M).

    • Note: If solubility is poor, add a minimal amount of Ethyl Acetate (EtOAc) or THF.

  • Inerting: Flush the reaction vessel with Nitrogen (

    
    ) or Argon to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% relative to substrate mass).

    • Safety: Pd/C is pyrophoric when dry. Use wet catalyst or add under an inert blanket.

  • Hydrogenation: Purge the vessel with

    
     gas (vacuum/fill cycles x3). Attach a hydrogen balloon or set pressure to 1–3 bar.
    
  • Agitation: Stir vigorously at Room Temperature (RT).

    • Mechanism:[1][2][4][6][7] Reaction occurs at the catalyst surface; mass transfer is critical.

  • Monitoring: Check via TLC or LC-MS after 2 hours.

    • Target: Disappearance of benzyl ether peak; appearance of alcohol; Retention of Boc mass (+100 Da vs free amine).

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH. Concentrate filtrate in vacuo.

Visual Workflow (DOT Diagram)

Hydrogenolysis_Workflow Start Start: Boc-Threoninol(Bn) Solvate Dissolve in MeOH/EtOH (0.1 M) Start->Solvate Inert Purge with N2/Ar Solvate->Inert Add_Cat Add 10% Pd/C (10-20 wt%) Inert->Add_Cat H2_Intro Introduce H2 Atmosphere (Balloon or 1-3 bar) Add_Cat->H2_Intro Stir Stir Vigorously (RT) H2_Intro->Stir Check Check TLC/LC-MS (2-4 Hours) Stir->Check Complete Reaction Complete? Check->Complete Filter Filter through Celite Complete->Filter Yes Trouble Go to Troubleshooting (Module 3) Complete->Trouble No (Stalled) Evap Concentrate & Dry Filter->Evap End Product: Boc-Threoninol (Free OH) Evap->End

Caption: Figure 1. Standard Hydrogenolysis Workflow for Boc-Threoninol(Bn).

Troubleshooting & Diagnostics

If the standard protocol fails, use this diagnostic matrix.

SymptomProbable CauseCorrective ActionMechanism/Logic
Reaction Stalled (<50% conv.)Catalyst Poisoning Use Pearlman’s Catalyst (

).[4]
Amines (even Boc-protected) can coordinate to Pd, poisoning it.

is more robust.
Reaction Stalled Steric Hindrance Increase

pressure (50 psi/3.5 bar).
Higher pressure increases hydrogen saturation on the catalyst surface.
Loss of Boc Group Acidity Check solvent pH. Add trace

.
Old Pd/C can be slightly acidic.[3] Or, solvent may contain trace acid. Keep pH neutral/mildly basic.
Product Stuck on Filter Low Solubility Wash Celite with warm MeOH or EtOAc.Threoninol (polar) + Boc (lipophilic) can have tricky solubility. Ensure thorough elution.[4]
Advanced Troubleshooting: The "Stubborn Substrate"

If standard Pd/C fails, switch to Catalytic Transfer Hydrogenation (CTH) . This method is often faster and avoids the use of gas cylinders.

Protocol (CTH):

  • Dissolve substrate in MeOH.[4]

  • Add 10% Pd/C.[1][4][5]

  • Add Ammonium Formate (5–10 equivalents).

  • Reflux gently (50–60°C) for 1–4 hours.

    • Why this works: Ammonium formate decomposes to release

      
       and 
      
      
      
      in situ on the catalyst surface, creating a highly active local environment. The
      
      
      byproduct buffers the solution, protecting the Boc group.

Comparative Data Analysis

Select the method based on your equipment availability and substrate behavior.

MethodReagentsBoc StabilityReaction SpeedRecommendation
Standard Hydrogenolysis

Excellent Moderate (2-12h)Start Here. Safest and cleanest.
Transfer Hydrogenation

Good Fast (1-4h)Use if standard

is too slow.
Pearlman's Catalyst

Good Very FastUse for sterically hindered substrates.
Lewis Acid

or

Critical Failure N/ADO NOT USE. Will cleave Boc immediately.
Strong Acid

Critical Failure N/ADO NOT USE. Will cleave Boc immediately.

FAQ: Frequently Asked Questions

Q: Can I use acetic acid to speed up the reaction? A: Proceed with extreme caution. While acetic acid (AcOH) accelerates benzyl removal by protonating the ether oxygen, it lowers the pH. Although Boc is generally stable to weak acids like AcOH, prolonged exposure or heating can lead to partial Boc cleavage. Recommendation: Try Pearlman's catalyst (


) first.[4] If you must use acid, use <5% AcOH and monitor strictly at RT.

Q: My Pd/C caught fire. How do I prevent this? A: Dry Pd/C is pyrophoric (ignites in air).

  • Prevention: Buy "wet" Pd/C (usually sold with 50% water content). It is just as active but safer.

  • Handling: Flush the flask with Nitrogen before adding the catalyst. Add the catalyst as a slurry in water or toluene if possible.

Q: Is the Threoninol hydroxyl group reactive after deprotection? A: Yes. Once the Bn is removed, you have a primary alcohol (from the threoninol side chain) and a secondary alcohol (from the threonine backbone, depending on exact isomer, usually threoninol has two primary/secondary OH mix). Be aware of


 acyl migration if you remove the Boc group later in basic conditions, though with Boc intact, the risk is low.

References & Authority

  • Greene's Protective Groups in Organic Synthesis (Wuts, P. G. M.).[1][3] The definitive guide on orthogonal protection strategies.

    • Source:

  • Catalytic Transfer Hydrogenation : A review of ammonium formate/Pd methods for peptide synthesis.

    • Source:

  • Boc Stability Analysis : Detailed kinetic studies on Boc stability during catalytic hydrogenation.

    • Source:

Visual Logic: Decision Tree (DOT)

Troubleshooting_Logic Problem Problem Detected Type Identify Issue Problem->Type Slow Reaction Slow / Incomplete Type->Slow SM Remains BocLoss Boc Group Cleaved Type->BocLoss Boc Gone Sol1 Switch to Pearlman's Cat (Pd(OH)2) Slow->Sol1 Sol2 Increase Pressure (Parr Shaker) Slow->Sol2 Sol3 Check Solvent Acidity Add 1% NaHCO3 BocLoss->Sol3

Caption: Figure 2. Diagnostic Decision Tree for failed deprotection experiments.

Sources

Technical Support Center: Selective Oxidation of Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Prevention of Over-Oxidation (Alcohol


 Carboxylic Acid)
Assigned Specialist:  Senior Application Scientist[1]

Core Directive: The Chemistry of Control

Welcome to the Technical Support Center. You are likely here because your amino alcohol substrate is bypassing the aldehyde stage and converting directly to a carboxylic acid, or your amine moiety is degrading.[2]

The root cause of over-oxidation is almost always hydrate formation .

An aldehyde (


) is relatively stable against mild oxidants in organic solvents.[1][2] However, in the presence of water, it equilibrates to a geminal diol (hydrate, 

).[1][2] This hydrate is chemically equivalent to a primary alcohol and is rapidly oxidized by the remaining reagent to a carboxylic acid.

The Golden Rule: To stop at the aldehyde, you must either exclude water (thermodynamic control) or use an oxidant that is kinetically slow to react with hydrates.[1][2]

Strategic Reagent Selection Matrix

Do not choose an oxidant based on habit.[1][2] Choose based on your substrate's specific constraints (e.g., steric hindrance, protecting groups).[1][2]

MethodReagent SystemSelectivityRisk of Over-OxidationBest Use Case
Swern

, DMSO, Et

N
HighLow (if anhydrous)Small-to-mid scale; substrates sensitive to acid but stable to base.[1][2]
Dess-Martin (DMP) Periodinane derivativeVery HighNegligibleComplex substrates; late-stage functionalization; avoiding toxic byproducts.[1][2][3]
TEMPO TEMPO (cat), NaOCl, KBrHigh (Tunable)Moderate (pH dependent)Large scale; aqueous-compatible protecting groups; cost-sensitive projects.[1][2]
Parikh-Doering SO

, DMSO, Et

N
HighLowScale-up where cryogenic temperatures (-78°C) are impossible.[1][2]
Jones/PCC Cr(VI) reagentsLowCritical DO NOT USE. Toxic, difficult workup, high risk of acid formation.[1][2]

Troubleshooting & FAQs

Ticket #401: "I am consistently getting 15-20% carboxylic acid impurity."

Diagnosis: Water contamination.[1][2] Root Cause: If you are using Swern or DMP, atmospheric moisture or wet solvents are allowing the aldehyde to hydrate.[1][2] Solution:

  • Solvent Protocol: Distill DCM from CaH

    
     or use a certified molecular sieve drying column.[2]
    
  • Glassware: Flame-dry all glassware under vacuum.[1][2]

  • Buffer: For DMP, add solid NaHCO

    
     (1.5 eq) to the reaction mixture. This buffers acidic byproducts that catalyze hydrate formation.[1][2]
    
Ticket #402: "My product is racemizing (loss of stereochemistry at the -carbon)."

Diagnosis: Base-mediated enolization.[1][2] Root Cause: In Swern oxidation, the addition of Triethylamine (Et


N) can deprotonate the 

-proton of the newly formed aldehyde, especially if the amine protecting group is electron-withdrawing (e.g., carbamates like Boc/Fmoc).[1] Solution:
  • Switch Base: Use Diisopropylethylamine (DIPEA) or N-methylmorpholine instead of Et

    
    N; they are less aggressive in promoting enolization under these conditions.[1][2]
    
  • Switch Method: Move to Dess-Martin Periodinane . It operates at neutral pH and does not require an exogenous base, significantly preserving optical purity [1].[1][2]

Ticket #403: "The reaction mixture turned black and I lost my amine."

Diagnosis: Amine oxidation/Chelation.[2] Root Cause: Free amines are nucleophilic.[1][2] They can attack the oxidant (forming N-oxides) or trap the intermediate activated sulfonium species (in Swern).[1] Critical Pre-requisite: Never oxidize a free amino alcohol. Solution:

  • Protect the Amine: Install a Boc, Cbz, or Fmoc group before oxidation.[1][2]

  • Protonation Strategy: If you absolutely cannot protect, run the reaction in acidic media (e.g., IBX in DMSO) to protonate the amine (

    
    ), rendering it non-nucleophilic.[1][2]
    

Standard Operating Procedures (SOPs)

SOP-A: The Anhydrous Swern Protocol (Gold Standard)

Primary advantage: Reliability for small-scale, high-value intermediates.[1][2]

  • Setup: Flame-dry a 2-neck round bottom flask. Maintain a positive pressure of Nitrogen (

    
    ).[1]
    
  • Activation: Add oxalyl chloride (1.5 eq) to dry DCM. Cool to -78°C (Dry ice/acetone).

  • DMSO Addition: Add dry DMSO (2.4 eq) dropwise. Wait 15 mins. Gas evolution (CO/CO

    
    ) will occur.[1][2]
    
    • Checkpoint: Temp must stay below -60°C to avoid Pummerer rearrangement side-products [2].[1][2]

  • Substrate Addition: Add N-protected amino alcohol (1.0 eq) in min. vol. DCM dropwise. Stir 30-45 mins at -78°C.

  • Quench: Add Et

    
    N (5.0 eq) dropwise.[1][2] Stir 10 mins at -78°C, then remove cooling bath and allow to warm to 0°C.
    
  • Workup: Dilute with Et

    
    O, wash with sat.[1][2] NH
    
    
    
    Cl, then brine.
SOP-B: Dess-Martin Periodinane (DMP) Protocol

Primary advantage: Mild conditions, no cryogenic requirement.[1][2]

  • Setup: Standard round bottom flask (open to air is possible but

    
     preferred).
    
  • Preparation: Dissolve N-protected amino alcohol (1.0 eq) in DCM (approx 0.1 M).

  • Buffering: Add solid NaHCO

    
     (5.0 eq) if the substrate is acid-sensitive.[1][2]
    
  • Oxidation: Add DMP (1.2 eq) in one portion.

  • Reaction: Stir at Room Temp (RT) for 1-2 hours. Monitor by TLC.[1][2]

  • Quench (Critical): Add a 1:1 mixture of sat. NaHCO

    
     and 10% Na
    
    
    
    S
    
    
    O
    
    
    .[2] Stir vigorously until the biphasic mixture becomes clear (removes iodine byproducts) [3].

Mechanism & Control Visualization

The following diagram illustrates the "Danger Zone" where over-oxidation occurs and the control points to prevent it.

OxidationPathway Substrate Amino Alcohol (N-Protected) Activated Activated Intermediate Substrate->Activated DMSO/Oxalyl Cl or DMP Aldehyde Amino Aldehyde (TARGET) Activated->Aldehyde Base (Swern) or Ligand Exchange (DMP) Aldehyde->Aldehyde Anhydrous Conditions (Stops Here) Hydrate Aldehyde Hydrate (Gem-Diol) Aldehyde->Hydrate WATER PRESENCE (The Failure Point) Acid Carboxylic Acid (OVER-OXIDATION) Hydrate->Acid Further Oxidation

Figure 1: The Oxidation Cascade.[1][2] Note that the path from Aldehyde to Acid requires the formation of the Hydrate intermediate. Blocking water blocks the acid.

References

  • Myers, A. G., et al. (1999).[1][2] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1][2] Journal of the American Chemical Society, 121(30), 6820–6834.[1][2]

  • Mancuso, A. J., & Swern, D. (1981).[1][2] "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981(03), 165-185.[1][2]

  • Dess, D. B., & Martin, J. C. (1983).[1][2] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[2] The Journal of Organic Chemistry, 48(22), 4155–4156.[1][2]

Sources

Technical Support Center: Separation of Diastereomers in Threoninol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the resolution of threoninol derivative diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoisomer separation. Here, we address common challenges and provide practical, field-tested solutions to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of threoninol derivative diastereomers so challenging?

A1: Threoninol and its derivatives possess two chiral centers, leading to the formation of diastereomers (typically syn and anti or threo and erythro). While diastereomers have distinct physical properties, these differences can be minimal, leading to significant challenges in separation. Key difficulties include:

  • Subtle Polarity Differences: The similar functional groups and overall structure of the diastereomers often result in very close retention times in chromatographic methods.

  • Co-crystallization: During crystallization-based separations, the structural similarities can lead to the incorporation of both diastereomers into the same crystal lattice, hindering purification.

  • Solubility Similarities: Diastereomers often exhibit comparable solubilities across a range of common solvents, making straightforward fractional crystallization inefficient.

Q2: What are the principal techniques for separating diastereomers of threoninol derivatives?

A2: The most effective and widely adopted methods are rooted in chromatography and crystallization.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for both analytical and preparative-scale separations. These can be performed on both achiral and chiral stationary phases.

  • Crystallization-Based Methods: For larger-scale operations, fractional crystallization or more advanced techniques like crystallization-induced diastereomer transformation (CIDT) can be highly effective and economical.

Q3: When should I opt for a chromatographic method versus crystallization?

A3: The choice is dictated by the scale of your separation, the physicochemical properties of your diastereomers, and the required purity levels.

  • Chromatography (HPLC/SFC): Ideal for small to medium-scale separations where high purity is paramount. It is also the method of choice when the diastereomers are difficult to crystallize or when rapid analytical assessment is needed.

  • Crystallization: The preferred method for large-scale, industrial applications due to its cost-effectiveness, provided there is a significant difference in the solubility of the diastereomers in a suitable solvent.

Q4: Can I use an achiral column to separate diastereomers?

A4: Yes, absolutely. Unlike enantiomers, diastereomers have different physical properties and can be separated on standard achiral stationary phases like silica gel or C18. The success of the separation, however, depends on the degree of difference in their interaction with the stationary phase. In many cases, an achiral separation is sufficient and more cost-effective than using a chiral column.

Q5: How do I confirm the identity and purity of my separated diastereomers?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying and distinguishing between diastereomers. The different spatial arrangement of atoms in diastereomers results in distinct chemical shifts and coupling constants, particularly for protons near the chiral centers. For purity analysis, HPLC with a suitable column and detection method is the standard.

Troubleshooting and Optimization Guides

Chromatographic Separations (HPLC & SFC)
Problem Potential Cause Troubleshooting & Optimization Strategy Scientific Rationale
Poor or No Resolution of Diastereomers Inappropriate Stationary Phase: The selectivity of the column is insufficient to differentiate between the diastereomers.1. Screen Different Stationary Phases: Test columns with different selectivities (e.g., silica, cyano, phenyl-hexyl, PFP). For challenging separations, consider using a chiral stationary phase, as they can offer unique diastereoselective interactions. 2. Switch to SFC: Supercritical Fluid Chromatography (SFC) often provides different selectivity compared to HPLC and can be highly effective for diastereomer separations.The separation is governed by the differential interactions of the diastereomers with the stationary phase. A different phase chemistry can amplify these subtle differences. SFC utilizes a supercritical fluid mobile phase (often CO2), which has different solvating properties than liquid mobile phases, leading to altered retention and selectivity.
Broad or Tailing Peaks Secondary Interactions: The amine or hydroxyl groups in threoninol derivatives can interact with residual silanols on silica-based columns. Inappropriate Mobile Phase pH: If the analytes are ionizable, the mobile phase pH can significantly affect peak shape.1. Add a Mobile Phase Modifier: For normal phase, add a small amount of a polar solvent like methanol or ethanol (e.g., 1%). For reversed-phase, add a competing base like triethylamine (TEA) or an acidic modifier like formic acid to the mobile phase. 2. Adjust pH: For reversed-phase separations, adjust the mobile phase pH to be at least 2 units away from the pKa of the amine group to ensure it is consistently protonated or deprotonated.Modifiers can "mask" active sites on the stationary phase, reducing undesirable interactions. Controlling the ionization state of the analyte prevents mixed-mode retention and improves peak symmetry.
Low Recovery from Preparative Chromatography Compound Insolubility in Mobile Phase: The analyte may be precipitating on the column or in the tubing. Strong Adsorption to Stationary Phase: The compound is irreversibly binding to the column.1. Modify Mobile Phase Composition: Increase the proportion of the stronger solvent in the mobile phase. For SFC, adjust the co-solvent percentage. 2. Check Sample Solubility: Ensure your sample is fully dissolved in the mobile phase before injection. If necessary, dissolve the sample in a stronger solvent, but inject the smallest possible volume.Improving the solubility of the analyte in the mobile phase ensures it travels through the column effectively. A stronger mobile phase will more effectively compete with the stationary phase for interaction with the analyte, facilitating its elution.
Crystallization-Based Separations
Problem Potential Cause Troubleshooting & Optimization Strategy Scientific Rationale
No Crystal Formation Solution is Undersaturated or Supersaturation is Not Achieved: The concentration of the less soluble diastereomer is below its saturation point. Inhibition of Nucleation: Impurities or the solvent system may be preventing the initial formation of crystal nuclei.1. Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of the diastereomers. 2. Change the Solvent System: Experiment with different solvents or solvent mixtures to find a system where one diastereomer is significantly less soluble. 3. Induce Crystallization: Try seeding the solution with a small crystal of the desired diastereomer or scratch the inside of the flask with a glass rod to create nucleation sites.Crystallization occurs when a solution is supersaturated with respect to a solute. By increasing the concentration or changing the solvent to decrease solubility, you can induce crystallization. Seeding provides a template for crystal growth, bypassing the often-difficult nucleation step.
Low Diastereomeric Purity of Crystals Co-crystallization: The diastereomers are crystallizing together. Cooling Rate is Too Fast: Rapid cooling traps the more soluble diastereomer in the crystal lattice of the less soluble one.1. Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly, then gradually transfer it to a refrigerator and then a freezer. 2. Recrystallize: Dissolve the obtained crystals in a minimal amount of hot solvent and repeat the slow cooling process. Multiple recrystallizations may be necessary.Slow cooling allows for the system to remain closer to equilibrium, favoring the crystallization of the less soluble diastereomer and excluding the more soluble one from the crystal lattice. Recrystallization is a purification technique that leverages this principle.
Formation of Oil Instead of Crystals Melting Point of the Solute is Lower than the Temperature of the Solution: The compound is "oiling out" instead of crystallizing. High Concentration of Impurities: Impurities can disrupt the crystal lattice formation.1. Use a Lower Boiling Point Solvent: This allows crystallization to occur at a lower temperature. 2. Increase the Solvent Volume: A more dilute solution can sometimes prevent oiling out. 3. Purify the Mixture: Perform a preliminary purification step (e.g., flash chromatography) to remove significant impurities before attempting crystallization.Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid. Using a more dilute solution or a lower temperature can favor the formation of an ordered crystal lattice over a disordered liquid phase.

Experimental Protocols

Protocol 1: HPLC Method Development for Diastereomer Separation

This protocol outlines a systematic approach to developing an HPLC method for the analytical separation of threoninol derivative diastereomers.

  • Initial Column and Mobile Phase Screening:

    • Columns: Begin with a standard C18 column and a Phenyl-Hexyl column to screen for reversed-phase conditions. For normal phase, screen a bare silica column and a cyano (CN) column.

    • Reversed-Phase Mobile Phase: Start with a simple gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Normal-Phase Mobile Phase: Use a gradient of hexane and isopropanol.

  • Optimization of the Mobile Phase:

    • Once partial separation is observed, switch to an isocratic mobile phase to optimize the resolution.

    • Systematically vary the ratio of the strong and weak solvents.

    • If peak shape is poor, add modifiers. For reversed-phase, try 0.1% trifluoroacetic acid (TFA) or 0.1% triethylamine (TEA), depending on the pKa of your analyte. For normal phase, small percentages of methanol can improve peak shape.

  • Temperature and Flow Rate Adjustment:

    • Investigate the effect of column temperature. Sometimes, sub-ambient temperatures can enhance resolution.

    • Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.

  • Consider a Chiral Stationary Phase (CSP):

    • If achiral methods fail, screen a selection of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a versatile starting point.

Protocol 2: Fractional Crystallization

This protocol provides a general procedure for separating diastereomers on a larger scale via fractional crystallization.

  • Solvent Screening:

    • In small vials, test the solubility of your diastereomeric mixture in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures thereof) at room temperature and at elevated temperatures.

    • The ideal solvent will show a large difference in solubility between hot and cold conditions and, ideally, a difference in solubility between the two diastereomers.

  • Dissolution:

    • In an appropriately sized flask, dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Slow Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature. Insulating the flask can help to slow this process.

    • If significant crystallization occurs, proceed to the next step. If not, move the flask to a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal formation.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove residual mother liquor.

    • Dry the crystals and analyze their diastereomeric purity by HPLC or NMR.

    • The mother liquor can be concentrated to recover the more soluble diastereomer.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Diastereomer Separation

Technique Typical Stationary Phases Mobile Phase Advantages Disadvantages
HPLC (Normal Phase) Silica, Cyano, AminoHexane/Isopropanol, Hexane/EthanolGood selectivity for polar compounds, often provides different selectivity than RP-HPLC.Solvent miscibility and water sensitivity can be issues.
HPLC (Reversed Phase) C18, C8, Phenyl-Hexyl, PFPWater/Acetonitrile, Water/MethanolRobust and reproducible, wide range of column chemistries available.May have limited selectivity for very similar diastereomers.
SFC Same as HPLC (both chiral and achiral)Supercritical CO2 with a co-solvent (e.g., Methanol)Fast separations, reduced solvent consumption, often provides unique selectivity.Requires specialized instrumentation.

Visualizations

Workflow for Diastereomer Separation

G cluster_0 Starting Material cluster_1 Method Selection cluster_2 Chromatographic Path cluster_3 Crystallization Path cluster_4 Analysis & Isolation start Diastereomeric Mixture of Threoninol Derivative method_choice Choose Separation Strategy start->method_choice hplc_sfc HPLC / SFC method_choice->hplc_sfc Small Scale / High Purity cryst Crystallization method_choice->cryst Large Scale / Cost-Effective hplc_dev Method Development (Column & Mobile Phase Screening) hplc_sfc->hplc_dev hplc_sep Analytical/Preparative Separation hplc_dev->hplc_sep analysis Purity & Identity Check (HPLC, NMR) hplc_sep->analysis cryst_dev Solvent Screening cryst->cryst_dev cryst_sep Fractional Crystallization cryst_dev->cryst_sep cryst_sep->analysis iso1 Isolated Diastereomer 1 analysis->iso1 iso2 Isolated Diastereomer 2 analysis->iso2

Caption: Decision workflow for separating threoninol derivative diastereomers.

Logical Relationship in Method Optimization

G cluster_0 Problem Identification cluster_1 Primary Optimization Steps cluster_2 Secondary Optimization Steps cluster_3 Outcome start Poor Separation step1 Change Stationary Phase (Vary Selectivity) start->step1 step2 Modify Mobile Phase (Adjust Strength & Additives) start->step2 step3 Adjust Temperature step1->step3 step2->step3 step4 Change Flow Rate step3->step4 end Improved Resolution step4->end

Caption: Logical steps for troubleshooting poor chromatographic resolution.

References

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]

  • ResearchGate. (2024, July 11). How can we separate diastereomers of larger organic moiety? Retrieved from [Link]

  • J-Stage. (n.d.). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.
  • Federal Agency for Medicines and Health Products. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (n.d.). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW)*. Retrieved from [Link]

  • National Institutes of Health. (2022, October 11). *Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Boc-Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, amino alcohols serve as fundamental chiral building blocks for a vast array of pharmaceuticals, ligands, and complex natural products. Protecting the amine functionality is a critical step in their synthetic manipulation, and the tert-butyloxycarbonyl (Boc) group is arguably one of the most ubiquitous choices due to its stability in various conditions and its straightforward, acid-labile removal.[1][2][3] As researchers, scientists, and drug development professionals, the ability to rapidly and accurately characterize these Boc-protected intermediates is paramount.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. However, the inherent lability of the Boc group, coupled with the structural diversity of the amino alcohol backbone, gives rise to complex and sometimes counterintuitive fragmentation patterns. This guide provides an in-depth, comparative analysis of these patterns, moving beyond a simple catalog of fragments to explain the causal mechanisms and experimental considerations that underpin successful structural elucidation. We will explore how different ionization techniques and subtle structural variations influence the observed spectra, providing you with the field-proven insights needed to confidently interpret your data.

The Interplay of Ionization Technique and Analyte Lability

The choice of ionization technique is not merely a procedural step; it is a critical experimental parameter that dictates the type and extent of fragmentation observed. The two most common approaches for analyzing Boc-amino alcohols are Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is exceptionally well-suited for analyzing thermally labile molecules like Boc-carbamates.[4][5] It typically generates protonated molecular ions ([M+H]^+) with minimal in-source fragmentation, making it ideal for determining the molecular weight. Subsequent fragmentation for structural analysis is then achieved in a controlled manner using tandem mass spectrometry (MS/MS). The primary challenge with ESI is the potential for in-source cleavage of the Boc group if the instrument parameters (e.g., fragmentor voltage) are not optimized.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires analytes to be volatile and thermally stable.[] Amino alcohols themselves are polar and require derivatization to be amenable to GC analysis. While direct analysis of Boc-amino alcohols by GC-MS is often problematic due to thermal degradation in the injector port, it can sometimes be used.[7] The high-energy Electron Ionization (EI) used in GC-MS leads to extensive and highly reproducible fragmentation patterns, which can be valuable for library matching and detailed structural analysis.

The following diagram illustrates the decision-making workflow for selecting the appropriate MS technique.

G cluster_0 Analysis Goal cluster_1 Key Considerations cluster_2 Recommended Technique Goal Characterize Boc-Amino Alcohol Thermal_Lability Is the compound thermally labile? (Boc group is sensitive) Goal->Thermal_Lability Volatility Is the compound volatile? Thermal_Lability->Volatility No ESI_MS ESI-MS/MS Thermal_Lability->ESI_MS Yes (Most Common) Volatility->ESI_MS No GC_MS GC-MS (with caution/derivatization) Volatility->GC_MS Yes Result1 Result1 ESI_MS->Result1 Soft ionization, preserves molecular ion. Controlled fragmentation via MS/MS. Result2 Result2 GC_MS->Result2 Hard ionization, extensive fragmentation. Risk of thermal degradation.

Caption: Workflow for selecting an MS technique for Boc-amino alcohols.

Core Fragmentation Pathways: A Mechanistic Examination

Under collision-induced dissociation (CID) in an MS/MS experiment, Boc-amino alcohols fragment in predictable ways that reveal information about both the protecting group and the underlying amino alcohol structure.

The Signature Fragmentation of the Boc Group

The tert-butyl carbamate moiety is the most labile part of the molecule and its fragmentation dominates most spectra.

  • Loss of Isobutylene (C₄H₈, 56 Da): The most characteristic fragmentation pathway involves a McLafferty-type rearrangement where a hydrogen from one of the tert-butyl methyl groups is transferred to the carbamate oxygen or nitrogen, leading to the neutral loss of isobutylene. This produces a carbamic acid intermediate which is often unstable. This pathway results in a prominent fragment at ([M+H-56]^+).[8]

  • Loss of the Entire Boc Group (C₅H₉O₂, 100 Da): Cleavage of the N-C bond of the carbamate results in the loss of the entire Boc group as a neutral radical (100 Da), leaving the protonated, deprotected amino alcohol. This is often observed as a loss of 101 Da from the protonated molecular ion ([M+H]^+) to yield the ([M-Boc+2H]^+) ion.

  • Consecutive Losses: A common sequence is the initial loss of isobutylene (-56 Da) to form the carbamic acid, followed by the rapid loss of carbon dioxide (-44 Da). This results in a total mass loss of 100 Da and generates the protonated amino alcohol. In negative ion mode, the loss of CO₂ from the deprotonated molecule is a diagnostic fragmentation pathway for carbamates.[9]

The following diagram illustrates these key fragmentation pathways of the Boc group itself.

G cluster_frags Primary Fragments M [Boc-NH-R-OH + H]+ (m/z = M+1) Frag1 [M+H - 56]+ (Loss of Isobutylene) M->Frag1 - C₄H₈ (McLafferty Rearrangement) Frag3 [M+H - 101]+ (Loss of C₅H₉O₂ radical) M->Frag3 - Boc• Frag2 [M+H - 100]+ (Loss of Boc group as C₄H₈ + CO₂) Frag1->Frag2 - CO₂

Caption: Primary fragmentation pathways originating from the Boc group.

Fragmentation of the Amino Alcohol Backbone

Once the influence of the Boc group is diminished or after its loss, the underlying amino alcohol structure begins to fragment. These pathways are analogous to those seen for simple alcohols and amines.[10]

  • α-Cleavage: This involves the cleavage of a C-C bond adjacent (alpha) to a heteroatom (oxygen or nitrogen), which stabilizes the resulting cation.[10][11]

    • Cleavage adjacent to Oxygen: Breakage of the C-C bond next to the hydroxyl group. For a generic Boc-NH-CHR-CH₂OH, this would result in the loss of the 'R' group and the formation of a resonance-stabilized cation.

    • Cleavage adjacent to Nitrogen: Cleavage of the C-C bond next to the nitrogen atom is also highly favorable, often leading to the most abundant fragment ions in the spectra of aliphatic amines.[11]

  • Dehydration (Loss of H₂O, 18 Da): Elimination of a water molecule is a common fragmentation pathway for alcohols.[10][12] This can occur from the molecular ion or from major fragment ions, and the resulting peak at ([M+H-18]^+) can be a useful diagnostic tool, especially for larger amino alcohols.

Comparative Analysis: The Influence of Structure

The fragmentation pattern is not static; it is a direct reflection of the molecule's structure. Let's compare two common Boc-amino alcohols to illustrate this principle: Boc-Glycinol (the simplest case) and Boc-Phenylalaninol (containing an aromatic side chain).

Fragment Ion Boc-Glycinol (MW: 175.21)Boc-Phenylalaninol (MW: 251.32)Interpretation
[M+H]⁺ m/z 176.1m/z 252.2Protonated Molecular Ion
[M+H - 56]⁺ m/z 120.1m/z 196.1Loss of isobutylene (C₄H₈)
[M+H - 100]⁺ m/z 76.1m/z 152.1Loss of isobutylene + CO₂
[M+H - 18]⁺ m/z 158.1m/z 234.2Loss of water (H₂O)
Backbone Fragments m/z 44.0 (CH₂=NH₂⁺)m/z 134.1 (PhCH₂CH=NH₂⁺)α-cleavage adjacent to nitrogen
Side Chain Fragments N/Am/z 91.1 (Tropylium ion, C₇H₇⁺)Characteristic fragment of benzyl group[13]

The presence of the benzyl group in Boc-Phenylalaninol introduces a highly favored fragmentation pathway: cleavage of the C-C bond between the alpha and beta carbons to form a stable benzyl cation, which often rearranges to the even more stable tropylium ion at m/z 91.[13] This fragment is completely absent in Boc-Glycinol. This comparison underscores a critical principle: the stability of the resulting carbocation dictates the most favorable fragmentation pathways .[14]

The diagram below contrasts the dominant backbone fragmentation for these two examples.

G cluster_gly Boc-Glycinol Fragmentation cluster_phe Boc-Phenylalaninol Fragmentation Gly_Parent [H₂N-CH₂-CH₂OH + H]+ (m/z 76) Gly_Frag CH₂=NH₂⁺ (m/z 30) + •CH₂OH Gly_Parent->Gly_Frag α-Cleavage Phe_Parent [H₂N-CH(Bn)-CH₂OH + H]+ (m/z 152) Phe_Frag1 Tropylium Ion (m/z 91) + •CH(NH₂)-CH₂OH Phe_Parent->Phe_Frag1 Benzylic Cleavage Phe_Frag2 Bn-CH=NH₂⁺ (m/z 120) + •CH₂OH Phe_Parent->Phe_Frag2 α-Cleavage

Caption: Contrasting backbone fragmentation due to side-chain differences.

Experimental Protocol: ESI-MS/MS Analysis

This protocol provides a robust, self-validating method for the analysis of a novel Boc-amino alcohol.

Objective: To determine the molecular weight and elucidate the primary fragmentation pathways of a synthesized Boc-amino alcohol.

Materials:

  • LC-MS grade Water with 0.1% Formic Acid (Mobile Phase A)

  • LC-MS grade Acetonitrile with 0.1% Formic Acid (Mobile Phase B)

  • Synthesized Boc-amino alcohol

  • Mass Spectrometer equipped with an ESI source and MS/MS capability (e.g., Q-TOF or Triple Quadrupole)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the Boc-amino alcohol in Acetonitrile or Methanol at 1 mg/mL.

    • Perform a serial dilution to create a working solution of ~1-10 µg/mL in a 50:50 mixture of Mobile Phase A and B. The presence of formic acid is crucial for promoting protonation and achieving good signal in positive ion mode.[4]

  • Instrumentation Setup (Direct Infusion):

    • Set the ESI source to positive ion mode.

    • Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal of the expected ([M+H]^+) ion while minimizing in-source fragmentation. Start with a low fragmentor/cone voltage.

  • MS Scan (Full Scan Mode):

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecular ion ([M+H]^+).

    • Confirm the presence of the expected ion based on the calculated molecular weight.

  • Tandem MS (MS/MS or Product Ion Scan Mode):

    • Select the previously identified ([M+H]^+) ion as the precursor for fragmentation.

    • Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation. Using a range is critical because different bonds require different energies to break.

    • Acquire the product ion spectra.

  • Data Analysis:

    • Identify the major fragment ions in the MS/MS spectrum.

    • Calculate the mass differences (neutral losses) from the precursor ion.

    • Propose structures for the observed fragments, paying close attention to the expected losses of 18, 44, 56, and 100/101 Da.

    • Compare the observed fragmentation pattern to the principles outlined in this guide to confirm the structure of the amino alcohol backbone and side chain.

Conclusion

The mass spectrometric analysis of Boc-amino alcohols is a nuanced process governed by the interplay between the inherent lability of the Boc group and the structural features of the amino alcohol. A thorough understanding of the dominant fragmentation pathways—including McLafferty rearrangement, consecutive neutral losses, α-cleavage, and dehydration—is essential for accurate structural elucidation. By carefully selecting the ionization technique, optimizing instrument parameters, and systematically interpreting the resulting MS/MS spectra, researchers can leverage mass spectrometry as a powerful tool for the rapid and confident characterization of these vital synthetic intermediates. This guide provides the foundational knowledge and comparative data to turn complex spectra into clear structural confirmation, accelerating research and development in the chemical and pharmaceutical sciences.

References

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Zhu, Z. T., Li, Y. M., Guo, Y. T., Sun, M., & Zhao, Y. F. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Journal of the Chinese Chemical Society, 53(6), 1471-1476. Retrieved from [Link]

  • ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]

  • Pimenta, A. M., & Vessecchi, R. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 53-74. Retrieved from [Link]

  • Song, F. R., Liu, Z., Qu, J., Liu, S. Y., & Ling, Y. Z. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 213-224. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Organic Chemistry. (2021, September 1). Adding Boc Group Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • Ghosh, A. K., D'Angelo, N. D., & Hotha, S. (2007). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of the American Society for Mass Spectrometry, 18(6), 1066-1076. Retrieved from [Link]

  • Lindner, W., & Leitner, A. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Analytical Chemistry, 77(7), 2179-2185. Retrieved from [Link]

  • Wang, J., Chow, W., Leung, D., & Chang, J. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2519. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Collins, M., et al. (2019). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 37(2), 464-470. Retrieved from [Link]

  • Organic Chemistry Portal. Protective Groups. Retrieved from [Link]

  • Verbeck, G. F., et al. (2015). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 26(9), 1587-1595. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. Retrieved from [Link]

Sources

Comparison of Fmoc-Thr(Bzl)-ol vs Boc-Thr(Bzl)-ol stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of peptide alcohols and complex peptidomimetics, the choice between Fmoc-Thr(Bzl)-ol and Boc-Thr(Bzl)-ol is rarely a matter of preference—it is dictated by the required orthogonality of the synthetic scheme.

  • Fmoc-Thr(Bzl)-ol is the reagent of choice for base-driven strategies . It offers true orthogonality: the N-terminus is cleaved by mild base (piperidine), while the side-chain benzyl ether remains stable. However, it carries a critical risk: the benzyl ether is only partially stable to high concentrations of TFA, making it unsuitable for standard Fmoc SPPS final cleavage cocktails without careful optimization.

  • Boc-Thr(Bzl)-ol represents the acid-gradient strategy . It relies on the kinetic difference in acid lability between the Boc group (labile to TFA) and the Benzyl ether (stable to TFA, labile to HF/TFMSA). It is the robust workhorse for solution-phase synthesis where strong acids are permissible.

This guide objectively compares these derivatives based on chemical stability, deprotection kinetics, and experimental handling.

Part 1: Chemical Architecture & Mechanism

To understand stability, we must first analyze the protecting group architecture.

FeatureFmoc-Thr(Bzl)-ol Boc-Thr(Bzl)-ol
N-Terminal Protection Fluorenylmethyloxycarbonyl (Fmoc) Carbamate linkage. Removed via

-elimination mechanism using secondary amines (e.g., 20% Piperidine).
tert-Butyloxycarbonyl (Boc) Carbamate linkage.[1] Removed via acid-catalyzed hydrolysis (e.g., 50% TFA in DCM or 4M HCl in Dioxane).
Side-Chain Protection Benzyl (Bzl) Ether Primary ether linkage. Stable to base. Cleaved by strong acids (HF, TFMSA) or catalytic hydrogenolysis (

).
Benzyl (Bzl) Ether Same architecture. In Boc chemistry, it must survive the repetitive TFA treatments used to remove the Boc group.
C-Terminal Functional Group Alcohol (-CH₂OH) Reduced from the carboxylic acid. Susceptible to oxidation if not handled correctly.Alcohol (-CH₂OH) Same reactivity. Often used as a scaffold for aldehyde generation or esterification.
Mechanistic Diagram: Deprotection Pathways

The following diagram illustrates the orthogonal cleavage pathways for both derivatives.

DeprotectionPathways Fmoc Fmoc-Thr(Bzl)-ol InterFmoc H-Thr(Bzl)-ol (Free Amine) Fmoc->InterFmoc 20% Piperidine (Base: β-elimination) Final H-Thr-ol (Fully Deprotected) Fmoc->Final TFA (High Conc) RISK: Partial Bzl Loss Boc Boc-Thr(Bzl)-ol InterBoc H-Thr(Bzl)-ol (Free Amine) Boc->InterBoc 50% TFA (Acid: Hydrolysis) InterFmoc->Final H2 / Pd-C or HF (Hydrogenolysis/Strong Acid) InterBoc->Final HF / TFMSA (Super Acid)

Caption: Orthogonal deprotection pathways. Note the risk of partial Bzl loss when exposing Fmoc-Thr(Bzl)-ol to TFA.

Part 2: Stability Profiles (The Core Comparison)

This section synthesizes experimental data regarding the stability of these molecules under standard laboratory conditions.

Acid Stability
  • Boc-Thr(Bzl)-ol: The Bzl ether is designed to withstand 50% TFA (used to remove Boc).[1] However, trace cleavage of the Bzl group can occur over prolonged exposure (>1 hour), leading to slow erosion of the side chain.

  • Fmoc-Thr(Bzl)-ol: The Fmoc group is completely stable to TFA. However, because the Bzl ether is only moderately stable to TFA, using Fmoc-Thr(Bzl)-ol in a standard Fmoc SPPS protocol (which ends with 95% TFA cleavage) is risky. You may observe 5–15% loss of the benzyl group, resulting in a mixture of Thr(Bzl) and free Thr.

Base Stability
  • Boc-Thr(Bzl)-ol: Completely stable to bases like Piperidine, DBU, and DIPEA. This allows for base-catalyzed reactions on the C-terminus (e.g., esterification) without affecting the N-terminus.

  • Fmoc-Thr(Bzl)-ol: Highly labile. Exposure to 20% Piperidine (standard deprotection) removes the Fmoc group within 5–10 minutes (

    
    ).
    
Comparative Stability Matrix
ConditionFmoc-Thr(Bzl)-ol PerformanceBoc-Thr(Bzl)-ol Performance
50% TFA / DCM Stable (N-term) / Risk (Side-chain) Fmoc remains intact. Bzl ether may show partial cleavage (~5-10%).Labile (N-term) / Stable (Side-chain) Boc removed rapidly (<30 min). Bzl remains largely intact.
20% Piperidine / DMF Labile Rapid N-terminal deprotection.Stable Both N-term and Side-chain fully intact.
H₂ / Pd-C (Hydrogenolysis) Stable (N-term) / Labile (Side-chain) Removes Bzl cleanly. Fmoc is generally stable (unless basic conditions generated).Stable (N-term) / Labile (Side-chain) Removes Bzl cleanly. Boc remains intact.
Storage (Solid, -20°C) Excellent Shelf life > 2 years if kept dry.Excellent Shelf life > 2 years. Hygroscopic; keep desiccated.

Part 3: Experimental Protocols

As a scientist, you must validate the stability of your specific lot. Below is a self-validating protocol to test the "Acid Challenge" stability, which is the most common failure point for Thr(Bzl) derivatives.

Protocol: TFA Stability Challenge (HPLC Monitoring)

Objective: Quantify the loss of the Benzyl side chain in 50% TFA over time.

Materials:

  • Analyte: Fmoc-Thr(Bzl)-ol (or Boc equivalent).

  • Solvent A: 0.1% TFA in Water.

  • Solvent B: 0.1% TFA in Acetonitrile.

  • Challenge Solution: 50% TFA in DCM.

Workflow:

  • Baseline: Dissolve 1 mg of analyte in 1 mL MeOH. Inject on HPLC (C18 Column, Gradient 5-95% B over 20 min). Record retention time (

    
    ).
    
  • Challenge: Dissolve 10 mg of analyte in 1 mL of 50% TFA/DCM .

  • Timepoints:

    • At

      
       min and 
      
      
      
      hours, remove 100 µL aliquot.
    • Quench: Immediately dilute into 900 µL of cold Water/Acetonitrile (1:1) to stop the reaction (and neutralize if necessary for column safety).

    • Analyze: Inject on HPLC.

  • Data Interpretation:

    • Look for the emergence of a new peak with a lower retention time (corresponding to the more polar de-benzylated species: Fmoc-Thr-ol).

    • Acceptance Criteria: < 2% de-benzylated product at 1 hour.

Experimental Workflow Diagram

StabilityProtocol Start Start: 10mg Reagent Solubilize Dissolve in 50% TFA/DCM Start->Solubilize Incubate Incubate @ RT (30 min / 2 hr) Solubilize->Incubate Quench Quench Aliquot (1:10 Dilution in H2O/ACN) Incubate->Quench HPLC HPLC Analysis (C18, Gradient) Quench->HPLC Decision Check Purity: Is de-benzylated peak > 2%? HPLC->Decision

Caption: Step-by-step workflow for validating acid stability of Threonine derivatives.

Part 4: Application Guide (When to Use Which)

Scenario A: Solution Phase Fragment Synthesis
  • Recommendation: Boc-Thr(Bzl)-ol

  • Reasoning: In solution phase, you often use simple acid/base extraction workups. The Boc group allows you to deprotect the amine with TFA, evaporate, and couple the next amino acid. The Bzl ether stays put until the very end of the synthesis, where a single Hydrogenolysis step removes it.

Scenario B: "Safety-Catch" Linker Strategy
  • Recommendation: Fmoc-Thr(Bzl)-ol

  • Reasoning: If you are loading the alcohol onto a resin (e.g., trityl chloride resin) and need to extend the peptide chain, you use Fmoc. You remove Fmoc with Piperidine (leaving the Bzl ether and the resin linkage intact).

  • Critical Warning: When cleaving from the resin, if you use 95% TFA, you risk losing the Bzl group. Modification: Use a mild cleavage cocktail (e.g., 1% TFA/DCM) if you intend to keep the Bzl group, or accept that Bzl might be lost if using high TFA.

Scenario C: Synthesis of Peptide Aldehydes
  • Recommendation: Fmoc-Thr(Bzl)-ol

  • Reasoning: You can oxidize the C-terminal alcohol to an aldehyde using Dess-Martin Periodinane. The Fmoc group protects the amine from oxidation, and the Bzl protects the side chain. Fmoc is preferred here because the oxidation conditions are often acidic or neutral, where Boc might be stable, but Fmoc offers broader orthogonality if subsequent base treatment is required.

References

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Benzyl ether stability in TFA).
  • Ferrer-Gago, F.J., et al. (2020).[2] Functionalized Resins for the Synthesis of Peptide Alcohols.[2] Chemistry - A European Journal. (Describes Fmoc-amino alcohol loading). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Protecting Group Strategy in Threoninol Synthesis: The Benzyl Ether Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, the strategic selection of protecting groups is paramount. Threoninol, a valuable chiral building block derived from the amino acid threonine, presents a classic synthetic challenge: how to selectively manipulate one functional group in the presence of another. This guide provides an in-depth comparison of protecting group strategies for the hydroxyl moiety of threoninol, with a core focus on the distinct advantages offered by benzyl ether protection.

The Crucial Role of Orthogonal Protection in Threoninol Synthesis

Threoninol contains two primary reactive sites: a primary amine (-NH₂) and a primary hydroxyl (-OH) group. To achieve selective modification at one site—for instance, elaboration of the amine—the hydroxyl group must be temporarily masked with a protecting group. An ideal protecting group strategy is "orthogonal," meaning each protecting group can be removed under specific conditions that do not affect the other.[1][2] This principle is fundamental to efficient and high-yielding syntheses.

For the amine group of threoninol, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are common and effective protecting groups.[3][4][] This guide will focus on the protection of the hydroxyl group, comparing the robust and reliable benzyl (Bn) ether with other common alternatives like silyl ethers.

The Benzyl Ether Advantage: A Mechanistic and Practical Perspective

The benzyl ether is a stalwart protecting group for alcohols due to its exceptional stability across a wide range of reaction conditions, including acidic and basic media, as well as exposure to many oxidizing and reducing agents.[6][7] This robustness makes it an ideal choice for multi-step syntheses where the protected intermediate must endure various transformations.

  • Broad Chemical Stability: Benzyl ethers are inert to many reagents that would cleave more labile groups like silyl ethers.[6][7] They withstand strongly basic conditions, nucleophiles, and many common oxidizing and reducing agents.

  • Mild and Specific Deprotection: The primary advantage of the benzyl ether is its clean and efficient removal via catalytic hydrogenolysis.[6][8][9] This method, typically employing palladium on carbon (Pd/C) and hydrogen gas, is highly selective and proceeds under neutral conditions, preserving sensitive functionalities elsewhere in the molecule.[6][9] The byproducts, toluene and the regenerated alcohol, are easily separated.[9]

  • Orthogonality: Benzyl ether deprotection conditions (hydrogenolysis) are orthogonal to the acidic cleavage of Boc groups and the basic cleavage of many ester groups, allowing for sequential deprotection in a complex synthesis.

The formation of a benzyl ether is typically achieved via a Williamson ether synthesis, a reliable and high-yielding SN2 reaction.[10][11]

Benzylation_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Threoninol N-Boc-Threoninol Reaction Reaction in THF (0°C to RT) Threoninol->Reaction Step 1: Deprotonation Reagents NaH (strong base) Benzyl Bromide (BnBr) Reagents->Reaction Step 2: Alkylation Workup Aqueous Workup & Purification Reaction->Workup Product N-Boc-O-benzyl-threoninol Workup->Product

Caption: Workflow for Benzyl Ether Protection.

Detailed Protocol: N-Boc-O-benzyl-threoninol Synthesis

  • Preparation: To a solution of N-Boc-threoninol in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (NaH, 1.1 equivalents).

  • Deprotonation: Stir the suspension at 0°C for 30 minutes. The evolution of hydrogen gas indicates the formation of the alkoxide.

  • Benzylation: Add benzyl bromide (BnBr, 1.2 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching & Extraction: Carefully quench the reaction by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield N-Boc-O-benzyl-threoninol.[3][4][12][13]

Causality Behind Choices:

  • NaH: A strong, non-nucleophilic base is required to fully deprotonate the alcohol, forming the nucleophilic alkoxide.[14]

  • Anhydrous THF: The solvent must be aprotic and dry to prevent quenching of the sodium hydride and the reactive alkoxide intermediate.

  • Inert Atmosphere: Prevents reaction of the strong base with atmospheric moisture and oxygen.

The selective cleavage of the benzyl ether is a key advantage of this protecting group.

Deprotection_Workflow cluster_reactants Reactant cluster_process Process cluster_products Products Protected N-Boc-O-benzyl-threoninol Reaction H₂, Pd/C (catalyst) in Methanol/Ethanol Protected->Reaction Filtration Filter catalyst, Remove solvent Reaction->Filtration Deprotected N-Boc-threoninol Byproduct Toluene Filtration->Deprotected Filtration->Byproduct

Caption: Workflow for Benzyl Ether Deprotection.

Detailed Protocol: Hydrogenolysis

  • Setup: Dissolve the benzyl-protected threoninol derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.[8]

  • Catalyst: Add a catalytic amount of 10% palladium on activated carbon (Pd/C) to the solution.

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (typically from a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[9]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for the next step without further purification.[9]

Trustworthiness of the Protocol: This two-step protection/deprotection sequence is a self-validating system. The high stability of the benzyl ether ensures it survives intermediate steps, and the mild, specific nature of hydrogenolysis guarantees its removal without affecting other common protecting groups like Boc, ensuring the integrity of the final product.

Comparative Analysis: Benzyl Ether vs. Silyl Ethers

While benzyl ethers offer robustness, silyl ethers (e.g., TBDMS, TIPS) provide an alternative strategy with different advantages, primarily their ease of removal under milder, non-reductive conditions.

FeatureBenzyl (Bn) Ether tert-Butyldimethylsilyl (TBDMS) Ether
Protection Conditions Strong base (e.g., NaH), Benzyl Halide in THF/DMF.[10]TBDMS-Cl, Imidazole in DMF.
Stability Very High: Stable to strong bases, mild acids, many oxidizing/reducing agents.[7][15]Moderate: Labile to acid (pH < 4) and fluoride ions. Generally stable to bases and redox conditions.
Deprotection Conditions Reductive: Catalytic Hydrogenolysis (H₂, Pd/C).[6][8] Can also be cleaved by strong Lewis acids (BCl₃) or dissolving metal reduction (Birch).[7][15]Nucleophilic/Acidic: Tetrabutylammonium fluoride (TBAF), HF, or acetic acid.[16]
Orthogonality Orthogonal to acid-labile (Boc) and base-labile (esters) groups.Orthogonal to hydrogenolysis-labile (Cbz, Bn) and base-labile groups.
Key Advantage High stability for long, demanding synthetic sequences.[7]Mild removal conditions that avoid reduction.[16]
Key Disadvantage Deprotection requires hydrogenation, which can reduce other functional groups (alkenes, alkynes, nitro groups).[7][15] Cannot be used with catalysts sensitive to poisoning (e.g., thioethers).[7]Less stable, particularly to acidic conditions. Silicon migration can be an issue.
  • Choose Benzyl Ether when: Your synthetic route involves strongly basic or nucleophilic reagents, Grignard reactions, or organometallic chemistry. It is the protector of choice when you need it to survive multiple steps and plan to deprotect near the end of the synthesis.[7]

  • Choose a Silyl Ether when: Your molecule contains functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, or other benzyl groups). Silyl ethers are ideal for shorter sequences or when mild, non-reductive deprotection is critical.

The strategic selection between a robust benzyl ether and a more labile silyl ether is dictated entirely by the planned forward synthesis. Understanding the stability and deprotection orthogonality of each group is the cornerstone of an efficient and successful synthesis of threoninol derivatives and other complex molecules.

References

  • The Role of Benzyl Protecting Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Pla-Vu, H., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 444-448. Available from: [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available from: [Link]

  • Pearson+. (2024). Benzyl ethers make excellent protecting groups. Retrieved from [Link]

  • Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. (2023). Chemical Science. Royal Society of Chemistry. DOI: 10.1039/D3SC04975B. Available from: [Link]

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. (2015). ResearchGate. Available from: [Link]

  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry. Available from: [Link]

  • 3-Benzyloxy-2-methyl Propanoate. (n.d.). Organic Syntheses Procedure. Available from: [Link]

  • Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Chem Help ASAP. (2018). benzyl ether cleavage [Video]. YouTube. Available from: [Link]

  • Nelissen, J., et al. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-32. DOI: 10.1002/psc.1362. Available from: [Link]

  • Hydrogenolysis. (2016). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Benzylic substitution, benzylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Studies on the hydrogenolysis of benzyl ethers. (n.d.). ResearchGate. Available from: [Link]

  • Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). ResearchGate. Available from: [Link]

  • Boc-Threoninol(Bzl). (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2020). MDPI. Available from: [Link]

  • Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. (2020). ResearchGate. Available from: [Link]

  • Deprotection: The Concept of Orthogonal Sets. (n.d.).
  • Selective Cleavage of Benzyl Ethers. (1993). Organic Chemistry Portal. Available from: [Link]

  • Hydrogenolysis of Ethers. (n.d.). Science of Synthesis. Available from: [Link]

  • Benzylation of hydroxyl groups by Williamson reaction. (2021). Glycoscience Protocols. NCBI Bookshelf. Available from: [Link]

  • Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers [Video]. YouTube. Available from: [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dual protection of amino functions involving Boc. (2013). RSC Publishing. Available from: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Available from: [Link]

  • Synthesis of N-Benzyl Nitrones. (2015). ResearchGate. Available from: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

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Technical Comparison Guide: IR Spectroscopy of Boc-Carbamate vs. Benzyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the Infrared (IR) spectral signatures of Boc-carbamate (tert-butyloxycarbonyl) and Benzyl ether protecting groups. It is designed for researchers requiring rapid, non-destructive validation of functional group transformations during organic synthesis.

Executive Summary

In drug development and organic synthesis, the Boc-carbamate (amine protection) and Benzyl ether (alcohol/phenol protection) are ubiquitous. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers a superior alternative for real-time reaction monitoring .

Key Distinction:

  • Boc-Carbamate is defined by a strong Carbonyl (C=O) "sword" peak (~1690–1750 cm⁻¹) and a characteristic aliphatic tert-butyl doublet (~1365/1390 cm⁻¹).

  • Benzyl Ether lacks a carbonyl and is defined by Aromatic C-H stretches (>3000 cm⁻¹) and strong C–O–C ether bands (1050–1250 cm⁻¹).

Spectral Signatures: A Deep Dive

A. Boc-Carbamate (tert-Butyloxycarbonyl)

The Boc group protects amines as carbamates (


). Its IR spectrum is dominated by the carbamate linkage and the bulky tert-butyl group.
Vibration ModeWavenumber (cm⁻¹)IntensityDescription & Causality
C=O[1][2][3][4][5] Stretch 1680 – 1750 Strong The defining feature. Carbamate carbonyls absorb at higher frequencies than amides due to the electronegative oxygen atom attached to the carbonyl carbon.
N–H Stretch 3300 – 3450 MediumVisible if the Boc-amine is secondary (

). Often sharper than O-H bands. Disappears upon N-alkylation or deprotection.
C–H Stretch (Aliphatic) 2970 – 2980 MediumMethyl C-H stretches from the t-butyl group.
Gem-Dimethyl Doublet ~1365 & ~1390 MediumDiagnostic. The tert-butyl group exhibits a split band (doublet) due to symmetric deformation of the gem-dimethyl groups. This confirms the presence of the t-butyl moiety specifically, distinguishing it from other carbamates like Cbz or Fmoc.
C–N / C–O Stretch 1150 – 1250 StrongCoupled vibrations of the carbamate backbone (

).
B. Benzyl Ether (Bn)

The Benzyl group protects alcohols or phenols as ethers (


). Its spectrum is characterized by the absence of carbonyls and the presence of aromatic signatures.
Vibration ModeWavenumber (cm⁻¹)IntensityDescription & Causality
C=O[1][2][3][4][5] Stretch ABSENT N/AThe most immediate indicator. If a strong peak exists at ~1700 cm⁻¹, the sample is likely not a pure benzyl ether (or contains impurities).
C–H Stretch (Aromatic) 3000 – 3100 Weak/MedDiagnostic for aromatic rings. Aliphatic C-H bonds (from the

linker or R-group) appear below 3000 cm⁻¹.
C–O–C Stretch 1050 – 1250 StrongAsymmetric stretching of the ether linkage. Alkyl-aryl ethers often show two bands; the higher frequency band (~1240 cm⁻¹) is attributed to the

bond.
Ring Breathing 1450, 1500, 1600 MediumSkeletal vibrations of the benzene ring. The pair at 1500/1600 cm⁻¹ is classic for aromatics.
OOP Bending 690 – 710 & 730 – 770 StrongOut-of-Plane (OOP) C-H bending. Monosubstituted benzenes (like the Benzyl group) typically show two strong peaks in this region.

Performance Comparison: IR vs. NMR for Monitoring

While NMR provides atomic-level resolution, IR is often more efficient for binary "Yes/No" checkpoints during synthesis (e.g., "Is the deprotection complete?").

FeatureFT-IR Spectroscopy¹H NMR Spectroscopy
Primary Use Case Rapid Monitoring: Checking disappearance of C=O (Boc) or appearance of O-H (Benzyl removal).Structure Confirmation: Verifying integral ratios and molecular connectivity.
Sample Prep < 1 Minute: Neat solid/oil on ATR crystal. No solvents required.10-20 Minutes: Requires deuterated solvents (

,

) and dissolution.
Sensitivity Moderate. Good for major functional groups (>5% impurity).High. Can detect <1% impurity.
Boc Detection Instant: Look for the 1700 cm⁻¹ peak.[6][7]Quantitative: Integrate the singlet at ~1.4 ppm (9H).
Benzyl Detection Nuanced: Look for aromatic overtones and C-O bands.Quantitative: Integrate benzylic protons (

) at ~4.5 ppm (2H) and aromatic region.
Cost/Throughput Low Cost / High Throughput.High Cost / Lower Throughput.

Experimental Protocol: Monitoring Deprotection

This protocol describes a self-validating workflow for monitoring the removal of a Boc group using ATR-FTIR.

Objective

Confirm quantitative removal of the Boc group (


) without consuming deuterated solvents.
Materials
  • Instrument: FT-IR Spectrometer with Diamond/ZnSe ATR (Attenuated Total Reflectance) accessory.

  • Solvent: Dichloromethane (DCM) or Methanol (for cleaning).

  • Reference: Spectrum of the Starting Material (SM).

Methodology
  • Baseline Acquisition:

    • Clean the ATR crystal with solvent and allow to dry completely.

    • Collect a background spectrum (air) to subtract atmospheric

      
       and 
      
      
      
      .
  • Starting Material (SM) Reference:

    • Place ~2 mg of the Boc-protected SM on the crystal.

    • Apply pressure using the anvil.

    • Validate: Confirm strong peak at ~1700 cm⁻¹ (C=O) and doublet at ~1365/1390 cm⁻¹ (t-Bu). Save this as Spectrum_A.

  • Reaction Monitoring (Aliquots):

    • Take a 50 µL aliquot from the reaction mixture (e.g., TFA/DCM).

    • Mini-Workup (Crucial): Evaporate the aliquot rapidly under a stream of nitrogen or vacuum to remove solvent (TFA itself has a strong C=O band at 1780 cm⁻¹ which can interfere). Note: The amine will likely be a TFA salt.

    • Place the residue on the ATR crystal.

  • Data Analysis:

    • Compare the new spectrum against Spectrum_A.

    • Endpoint Criteria: Complete disappearance of the C=O peak at 1700 cm⁻¹.

    • New Feature: Appearance of broad ammonium (

      
      ) bands ~2500–3200 cm⁻¹ if isolated as a salt.
      

Decision Logic & Workflow

The following diagram illustrates the logical pathway for distinguishing these groups and monitoring their removal.

IR_Analysis Start Unknown / Reaction Sample CheckCO Check 1680-1750 cm⁻¹ region (Carbonyl Zone) Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO Yes NoCO Peak Absent CheckCO->NoCO No CheckDoublet Check 1360-1390 cm⁻¹ (Gem-Dimethyl Doublet) HasCO->CheckDoublet CheckAr Check >3000 cm⁻¹ (C-H) and 1500/1600 cm⁻¹ NoCO->CheckAr IsBoc Boc-Carbamate Confirmed (Protected Amine) CheckDoublet->IsBoc Doublet Present OtherCO Other Carbonyl (Ester/Amide/Ketone) CheckDoublet->OtherCO Doublet Absent IsBn Benzyl Ether Confirmed (Protected Alcohol) CheckAr->IsBn Aromatic Bands Present + C-O-C (1050-1250) Deprotected Deprotection Complete (Free Amine/Alcohol) CheckAr->Deprotected No Aromatic/C=O (If monitoring removal)

Caption: Logical workflow for distinguishing Boc vs. Benzyl groups and validating deprotection endpoints using IR spectral features.

References

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Link

  • Michigan State University (MSU). Infrared Spectroscopy: Characteristic Absorptions. Link

  • Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Link

  • UCLA Chemistry. Table of Characteristic IR Absorptions. Link

  • Common Organic Chemistry. Boc Deprotection Procedures. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-D-Thr(Bzl)-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of Boc-D-Thr(Bzl)-ol, a key building block in peptide synthesis. As drug development professionals, our commitment to safety is paramount. This document moves beyond a simple checklist, offering a framework for risk assessment and operational planning rooted in the chemical nature of the compound and established laboratory safety principles. The protocols herein are designed to be self-validating, ensuring a safe environment by explaining the causality behind each recommendation.

Hazard Assessment: Understanding the Molecule

Boc-D-Thr(Bzl)-ol, with CAS Number 69355-99-3, is a protected amino alcohol.[1] While some suppliers may not classify this specific compound as hazardous under OSHA standards, a comprehensive safety protocol is dictated by its constituent functional groups and data from analogous structures.[2] The protection of amino acid reactive functionalities is a critical strategy in peptide chemistry to prevent unwanted side reactions.[3]

  • Boc (tert-butyloxycarbonyl) Group: This is an acid-labile protecting group.[4][] Its removal is typically achieved with acids like trifluoroacetic acid (TFA).[6][7][8] This informs us about chemical incompatibilities and deprotection-related hazards.

  • Benzyl (Bzl) Group: A common side-chain protecting group, generally stable but can be removed under specific conditions, such as strong acids (e.g., HF) or catalytic hydrogenation.[4][9]

  • Amino Alcohol Core: While the core structure is common, related amino alcohols and protected amino acids can cause skin, eye, and respiratory irritation.[10][11][12]

Therefore, we must operate under the assumption that Boc-D-Thr(Bzl)-ol presents potential hazards, including:

  • Mechanical irritation from fine powder.

  • Skin and eye irritation upon contact.

  • Respiratory tract irritation if inhaled.

The following table summarizes the key identifiers and potential hazards for this compound.

PropertyValue / InformationSource
Chemical Name N-α-t.-Boc-O-benzyl-D-threonine-ol[1]
Synonym(s) Boc-D-Thr(Bzl)-OH[1]
CAS Number 69355-99-3[1]
Molecular Formula C₁₆H₂₃NO₅[1]
Appearance White to beige powder[1]
Potential Hazards May cause skin, eye, and respiratory irritation.[11][12]
Incompatibilities Strong oxidizing agents, strong acids.[2]

Core Directive: The Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and most direct barrier between the researcher and potential chemical exposure.[13] It should be chosen based on a thorough risk assessment of the procedures being performed.[14]

Eye and Face Protection
  • Mandatory: ANSI-rated safety glasses with side shields are the minimum requirement for any laboratory work.

  • Recommended for Splash Risk: When handling solutions of Boc-D-Thr(Bzl)-ol or during procedures with a high risk of splashing (e.g., solvent transfer, deprotection steps), chemical splash goggles should be worn.[15] For maximum protection, a face shield should be used in combination with goggles.[15][16]

Hand Protection
  • Glove Selection: Disposable nitrile gloves are the standard recommendation for handling this type of solid chemical and its solutions. They provide adequate protection against incidental contact.[13] Always check for visible signs of degradation or punctures before use.

  • Glove Technique:

    • Never wear gloves outside of the laboratory area.

    • Change gloves immediately if they become contaminated.

    • Wash hands thoroughly with soap and water after removing gloves.

    • For procedures with a high risk of contamination, consider "double-gloving" to reduce the risk of exposure during glove removal.

Body Protection
  • Standard Attire: A flame-resistant laboratory coat is mandatory. It should be fully buttoned with sleeves rolled down.

  • Enhanced Protection: For tasks involving larger quantities or a significant splash risk, a chemically resistant apron made of materials like vinyl or neoprene should be worn over the lab coat.[14] Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[13]

Respiratory Protection
  • Engineering Controls First: Respiratory protection is a last line of defense. Primary efforts should focus on engineering controls, such as handling the solid powder in a certified chemical fume hood or a powder containment hood to prevent dust formation and inhalation.[2][17]

  • When to Use a Respirator: If engineering controls are not feasible or sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required. For fine powders, a particulate respirator (e.g., N95) may be appropriate. Consult with your institution's environmental health and safety (EHS) department for proper respirator selection, fit-testing, and training.

Operational Workflow for Safe Handling

This section provides a step-by-step guide for common laboratory procedures involving Boc-D-Thr(Bzl)-ol.

Step 1: Pre-Handling and Preparation
  • Consult SDS: Always review the Safety Data Sheet for the specific product and any solvents or reagents you will be using.

  • Designate Work Area: Clearly define the area where the compound will be handled, preferably within a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, solvents, and waste containers, before retrieving the chemical.

  • Don PPE: Put on all required PPE as outlined in Section 2.

Step 2: Handling the Solid Compound (Weighing)
  • Work in a Fume Hood: Perform all weighing and transfer of the solid powder inside a chemical fume hood to minimize inhalation risk.

  • Avoid Dust Formation: Handle the powder gently. Avoid scooping or pouring in a manner that creates airborne dust.[2] Use a micro-spatula for small quantities.

  • Clean Spills Immediately: If a small spill occurs, gently sweep it up with a brush and dustpan or use a damp paper towel (if compatible with the substance) and place it in a designated solid waste container.[2] Do not dry sweep, as this can aerosolize the powder.

Step 3: Post-Handling and Decontamination
  • Clean Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Wipe Down Surfaces: Decontaminate the work surface within the fume hood.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

Proper waste disposal is a critical component of laboratory safety.

  • Contaminated PPE: Used gloves, weigh boats, and other contaminated disposable items should be placed in a clearly labeled hazardous solid waste container.

  • Chemical Waste: Unused Boc-D-Thr(Bzl)-ol and solutions containing the compound must be disposed of as chemical waste. Do not pour down the drain.[17] Collect in a designated, sealed, and properly labeled waste container. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Safety Workflow

The following diagram outlines the critical decision-making and operational flow for safely handling Boc-D-Thr(Bzl)-ol.

G Risk 1. Risk Assessment (Review SDS & SOPs) PPE 2. Select & Don PPE (Gloves, Goggles, Lab Coat) Risk->PPE Proceed if safe Handling 3. Handling Operations (Weigh in Fume Hood) PPE->Handling Enter work area Waste 4. Waste Segregation (Solid vs. Liquid Waste) Handling->Waste Generate waste Decon 5. Decontamination (Clean Area, Doff PPE) Waste->Decon Task complete

Caption: Safe Handling Workflow for Boc-D-Thr(Bzl)-ol.

References

  • Vertex AI Search Result 1.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Boc-L-Threonine.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: (S)-(+)-2-Amino-3-methyl-1-butanol.
  • ChemicalBook. (2025, July 19). BOC-D-ASP(OBZL)-OH - Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 3-(BOC-amino)-1-propanol.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: BOC-O-Benzyl-L-threonine.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
  • HILDR, Inc. (2022, August 2). The Different Types of Personal Protective Equipment (PPE).
  • SciSpace. (n.d.). Personal Protective Equipment In Animal Research - Back To The Basics (A review paper).
  • DigitalOcean. (n.d.). Personal Protective Equipment for Engineered Nanoparticles | Fact Sheet.
  • National Institutes of Health (NIH). (n.d.). Personal Protective Equipment in Animal Research. PMC.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • ACS Publications. (n.d.). Amino Acid-Protecting Groups. Chemical Reviews.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?
  • National Institutes of Health (NIH). (2020). Protecting Groups in Peptide Synthesis. PubMed.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Sigma-Aldrich. (n.d.). Boc-D-Thr(Bzl)-OH Novabiochem.
  • Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Biosynth. (n.d.). Boc-O-benzyl-L-threonine.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.